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Core Science & Biosynthesis

Foundational

Engineering the Biosynthesis of 4-Amino-4-deoxy-D-glucopyranose in Gram-Negative Bacteria: Pathways, Mechanisms, and Heterologous Reconstitution

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Biological Context The rising prevalence of multidrug-resistant (MDR) Gram-negative...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Biological Context

The rising prevalence of multidrug-resistant (MDR) Gram-negative pathogens necessitates the development of next-generation antibiotics. The unique sugar moiety 4-amino-4-deoxy-D-glucopyranose is the critical pharmacophore of apramycin, an aminoglycoside antibiotic that effectively evades common enzymatic resistance mechanisms[1].

While this unusual aminosugar is natively synthesized by the Gram-positive actinomycete Streptoalloteichus tenebrarius, recent breakthroughs have fully elucidated its biosynthetic gene cluster (apr) and successfully reconstituted the pathway in Gram-negative models like Escherichia coli[2]. Crucially, the biosynthesis of 4-amino-4-deoxy-D-glucopyranose relies on a rare β-D-sugar nucleotide intermediate (NDP-β-D-glucose). This biochemical anomaly directly mirrors the endogenous lipopolysaccharide (LPS) inner core biosynthesis in Gram-negative bacteria—specifically the incorporation of ADP-L-glycero-β-D-manno-heptose by the WaaC/WaaF/WaaQ glycosyltransferases[3]. Because of these mechanistic parallels, E. coli serves as the optimal heterologous chassis for engineering this pathway to produce novel, resistance-breaking glycoconjugates.

The Biosynthetic Logic: Causality and Mechanism

Standard aminosugar biosynthesis (e.g., for 6-deoxyhexoses) typically relies on NAD-dependent 4,6-dehydratases that simultaneously remove the C6 hydroxyl group while oxidizing the C4 position[3]. However, the 4-amino-4-deoxy-D-glucopyranose pathway must preserve the C6 hydroxyl group.

To achieve this, the pathway employs a highly specialized, sequential enzymatic cascade:

  • Isomerization: The pathway begins with Glucose-6-Phosphate (G6P), which is isomerized to β-D-Glucose-1-Phosphate (β-G1P) by the metal-dependent phosphomutase AprJ . The equilibrium of this reaction is heavily biased toward G6P, requiring downstream enzymes to drive the metabolic flux[3].

  • Nucleotide Activation: The nucleotidyltransferase AprK activates β-G1P into NDP-β-D-glucose. This step is the critical bridge that aligns the pathway with Gram-negative LPS biosynthesis, as both utilize β-D-sugar nucleotides[4].

  • C4-Oxidation (Without Deoxygenation): The dehydrogenase AprD5 oxidizes the C4 position to a ketone, forming NDP-4-keto-β-D-glucose, strictly avoiding the 6-deoxygenation seen in typical pathways[2].

  • Transamination: The transaminase AprL converts the C4 ketone into an amine, yielding the final donor substrate: NDP-4-amino-4-deoxy-β-D-glucose[5].

  • Glycosylation: Finally, the Glycoside Hydrolase family 65 (GH65) protein AprO acts as a glycosyltransferase, catalyzing the 8',1''-O-glycosidic linkage between the aminosugar donor and the aprosamine acceptor core[2].

Pathway G6P Glucose-6-Phosphate (G6P) bG1P β-D-Glucose-1-Phosphate (β-G1P) G6P->bG1P AprJ (Phosphomutase) NDPbGlc NDP-β-D-Glucose bG1P->NDPbGlc AprK (Nucleotidyltransferase) NDP4Keto NDP-4-keto-β-D-Glucose NDPbGlc->NDP4Keto AprD5 (Dehydrogenase) NDP4Amino NDP-4-amino-4-deoxy- β-D-Glucose NDP4Keto->NDP4Amino AprL (Transaminase) Apramycin Apramycin / Saccharocin (Final Product) NDP4Amino->Apramycin AprO (GH65) (Glycosylation) Aprosamine Aprosamine Core (Acceptor) Aprosamine->Apramycin Acceptor

Enzymatic biosynthesis of 4-amino-4-deoxy-D-glucopyranose and its transfer to aprosamine.

Quantitative Data & Mechanistic Parameters

To successfully engineer this pathway in a Gram-negative host, researchers must account for the thermodynamic and kinetic constraints of the apr enzymes.

Table 1: Kinetic, Thermodynamic, and Mechanistic Parameters of the apr Pathway
EnzymeFunction / ClassSubstrateProductKey Quantitative / Mechanistic Parameter
AprJ PhosphomutaseGlucose-6-Phosphate (G6P)β-D-Glucose-1-Phosphate Keq​=0.031 (Biased toward G6P); Strictly metal-ion dependent[3]
AprK Nucleotidyltransferaseβ-D-Glucose-1-PhosphateNDP-β-D-GlucoseGenerates rare β-D-sugar nucleotide (Parallels E. coli LPS synthesis)[4]
AprD5 DehydrogenaseNDP-β-D-GlucoseNDP-4-keto-β-D-GlucoseModifies C4 position without prior 6-deoxygenation[2]
AprL TransaminaseNDP-4-keto-β-D-GlucoseNDP-4-amino-4-deoxy-β-D-GlucoseExhibits strict dependency on prior AprD5 oxidation[5]
AprO Glycoside HydrolaseNDP-4-amino-4-deoxy-β-D-GlucoseApramycin / SaccharocinForms 8',1''-O-glycosidic linkage; Tolerates unaminated donors[2]

Self-Validating Protocol: Heterologous Reconstitution in E. coli

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following workflow details the in vitro reconstitution of the pathway using enzymes expressed in E. coli, incorporating mandatory internal controls to verify the causality of each step[4].

Phase 1: Protein Expression and Purification
  • Plasmid Construction: Clone the aprJ, aprK, aprD5, aprL, and aprO genes into pET28a vectors with N-terminal His6-tags.

  • Expression: Transform into E. coli BL21(DE3). Grow in LB medium at 37°C to an OD600​ of 0.6, then induce with 0.1 mM IPTG at 16°C for 16 hours.

  • Purification: Isolate proteins using Ni-NTA affinity chromatography. Elute with 250 mM imidazole and dialyze against 50 mM Tris-HCl (pH 8.0) containing 10% glycerol.

Phase 2: Stepwise In Vitro Reconstitution & Validation

Note: All reactions are performed in 50 mM Tris-HCl (pH 8.0) with 5 mM MgCl2​ at 30°C.

Step 1: Sugar Nucleotide Pool Generation

  • Action: Incubate 5 mM G6P, 5 mM NTP (ATP or UTP), 10 µM AprJ, and 10 µM AprK.

  • Validation: Analyze via LC-MS to confirm the presence of NDP-β-D-glucose.

  • Internal Control (Causality Check): Run a parallel reaction spiked with 10 mM EDTA. AprJ activity should be completely abolished, validating its absolute dependency on metal ions for phosphomutase activity[4].

Step 2: Oxidation and Transamination

  • Action: To the validated pool from Step 1, add 10 µM AprD5, 10 µM AprL, 5 mM NAD+, and 5 mM L-glutamate (as the amino donor).

  • Validation: Detect the mass shift corresponding to NDP-4-amino-4-deoxy-β-D-glucose.

  • Internal Control (Causality Check): Run a parallel reaction omitting AprD5. AprL should fail to produce the aminosugar, proving that AprL cannot transaminate the substrate unless it is first oxidized by AprD5[5].

Step 3: Final Glycosylation

  • Action: Add 10 µM AprO and 1 mM aprosamine 5-phosphate (acceptor) to the reaction mixture. Incubate overnight.

  • Validation: Treat the mixture with the phosphatase AprZ to remove the 5-phosphate, then derivatize with 1-fluoro-2,4-dinitrobenzene (DNFB). Analyze via LC-MS/MS to confirm the formation of the 8',1''-O-glycosidic linkage characteristic of apramycin[3].

Workflow Step1 1. Gene Expression in E. coli (aprJ, aprK, aprD5, aprL, aprO) Step2 2. Protein Purification (Ni-NTA Affinity, >95% Purity) Step1->Step2 Step3 3. In Vitro Reconstitution (G6P + NTP + Aprosamine + Enzymes) Step2->Step3 Step4 4. Internal Validation (EDTA Control / Omit AprD5) Step3->Step4 Step5 5. LC-MS/MS Analysis (Detect 8',1''-O-glycosidic linkage) Step4->Step5

Self-validating experimental workflow for heterologous pathway reconstitution in E. coli.

Conclusion

The biosynthesis of 4-amino-4-deoxy-D-glucopyranose represents a fascinating convergence of Gram-positive secondary metabolism and Gram-negative structural biology. By leveraging the mechanistic similarities between the apr pathway's β-D-sugar nucleotides and E. coli LPS biosynthesis[4], researchers can utilize Gram-negative hosts to engineer novel, rationally designed aminoglycosides. This self-validating reconstitution framework provides the foundational blueprint for developing therapeutics capable of overcoming widespread antimicrobial resistance[1].

Sources

Exploratory

Role of 4-Amino-4-deoxy-D-glucopyranose in bacterial lipopolysaccharides

Deconstructing the Carbohydrate Code: The Distinct Roles of 4-Amino-4-deoxy-D-glucopyranose and LPS Amino Sugars in Bacterial Pathogenesis and Therapeutics Executive Summary In the fields of microbiology and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Deconstructing the Carbohydrate Code: The Distinct Roles of 4-Amino-4-deoxy-D-glucopyranose and LPS Amino Sugars in Bacterial Pathogenesis and Therapeutics

Executive Summary

In the fields of microbiology and drug development, carbohydrate nomenclature often leads to the conflation of distinct molecular entities. A critical example is the frequent misattribution of 4-amino-4-deoxy-D-glucopyranose as a structural component of bacterial lipopolysaccharides (LPS). As a Senior Application Scientist, I must clarify this foundational premise: 4-amino-4-deoxy-D-glucopyranose is not an endogenous component of LPS. Rather, it is the defining pharmacophore of the aminoglycoside antibiotic apramycin , which targets Gram-negative bacteria [1].

Conversely, the structurally analogous but functionally distinct sugar found in bacterial LPS is 4-amino-4-deoxy-L-arabinose (L-Ara4N) , which modifies Lipid A to confer resistance against polycationic antibiotics. Early structural elucidation of LPS often utilized synthesized derivatives of 4-amino-4-deoxy-D-glucose as chemical standards [2], leading to persistent database conflation. This whitepaper delineates the biosynthesis of 4-amino-4-deoxy-D-glucopyranose, its interaction with the LPS barrier, and the validated experimental workflows used to study these critical carbohydrate dynamics.

Biosynthesis of 4-Amino-4-deoxy-D-glucopyranose

Unlike typical bacterial amino sugars that require a 4,6-dehydration step (yielding 6-deoxyhexoses), the biosynthesis of 4-amino-4-deoxy-D-glucopyranose bypasses 6-deoxygenation entirely. This rare pathway is critical for the assembly of apramycin, allowing it to evade common aminoglycoside-modifying enzymes (AMEs) [1].

The pathway proceeds via a highly specific enzymatic cascade:

  • Phosphomutation: Glucose-6-phosphate (G6P) is equilibrated with β-Glucose-1-Phosphate (β-G1P) by the phosphomutase AprJ .

  • Nucleotidyl Transfer: AprK catalyzes the formation of the critical intermediate NDP-β-D-glucose.

  • Amination: The dehydrogenase AprD5 and transaminase AprL introduce the amino group at the 4″-position.

  • Glycosylation: The glycoside hydrolase family 65 (GH65) protein AprO couples NDP-4-amino-4-deoxy-β-D-glucose to aprosamine via an unusual 8′,1″-O-glycosidic linkage [1].

Biosynthesis G6P Glucose-6-Phosphate (G6P) bG1P β-Glucose-1-Phosphate (β-G1P) G6P->bG1P AprJ (Phosphomutase) NDPGlc NDP-β-D-Glucose bG1P->NDPGlc AprK (Transferase) NDPAmino NDP-4-amino-4-deoxy- β-D-glucose NDPGlc->NDPAmino AprD5 / AprL (Dehydrogenase/Transaminase) Apramycin Apramycin (Active Antibiotic) NDPAmino->Apramycin AprO (Glycosyltransferase) + Aprosamine

Biosynthetic pathway of 4-amino-4-deoxy-D-glucose and its incorporation into apramycin.

Interaction at the Gram-Negative Envelope (LPS)

To exert its bactericidal effect, the 4-amino-4-deoxy-D-glucopyranose moiety of apramycin must navigate the highly anionic LPS layer of the Gram-negative outer membrane.

The Causality of Self-Promoted Uptake: The polycationic nature of the 4-amino-4-deoxy-D-glucopyranose ring competitively displaces divalent cations (Mg²⁺, Ca²⁺) that bridge adjacent LPS molecules. This localized disruption permeabilizes the outer membrane, allowing the antibiotic to traverse the periplasm and inner membrane to reach the 30S ribosome. However, when bacteria upregulate the ArnT pathway, they append L-Ara4N to Lipid A. This neutralizes the negative charge of the LPS, repelling the 4-amino-4-deoxy-D-glucopyranose moiety and conferring resistance.

LPS_Interaction cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Anionic Barrier LAra4N L-Ara4N Modification (Confers Resistance) LPS->LAra4N ArnT Modification Ribosome Bacterial 30S Ribosome Target LPS->Ribosome 2. Membrane Transit Apramycin Apramycin (4-Amino-4-deoxy-D-glucose) Polycationic Antibiotic Apramycin->LPS 1. Electrostatic Binding (Self-Promoted Uptake) Apramycin->Ribosome 3. Translation Inhibition

Logical relationship of apramycin interacting with the LPS barrier to reach the ribosome.

Validated Experimental Protocols

Protocol 1: In Vitro Reconstitution of the 8′,1″-O-Glycosidic Bond

To study the incorporation of 4-amino-4-deoxy-D-glucopyranose into therapeutics, we utilize recombinant AprO. Experimental Causality: AprO exhibits broad substrate promiscuity, allowing researchers to bypass complex upstream synthesis by directly utilizing NDP-β-D-glucose or its aminated derivatives[1].

  • Reaction Assembly: In a 50 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM aprosamine (acceptor), and 2 mM NDP-4-amino-4-deoxy-β-D-glucose (donor).

  • Enzyme Addition: Initiate the reaction by adding 5 µM purified recombinant AprO.

  • Incubation: Incubate at 30°C for 2 hours.

  • Quenching & Self-Validation: Quench with an equal volume of cold methanol. Centrifuge at 12,000 × g for 10 min.

    • System Validation: Run a parallel negative control lacking AprO. The absence of the product peak in the control validates that the glycosidic bond formation is strictly enzyme-dependent.

  • Analysis: Analyze the supernatant via LC-MS/MS (ESI-TOF) in positive ion mode, monitoring for the mass shift corresponding to the apramycin pseudotrisaccharide.

Protocol 2: LPS Binding and Outer Membrane Permeabilization (NPN Assay)

To quantify how the 4-amino-4-deoxy-D-glucopyranose moiety disrupts LPS, we utilize the 1-N-phenylnaphthylamine (NPN) uptake assay. Experimental Causality: NPN is weakly fluorescent in aqueous environments but fluoresces strongly in the hydrophobic interior of perturbed cell membranes.

  • Cell Preparation: Grow E. coli ATCC 25922 to mid-log phase (OD₆₀₀ = 0.5). Wash and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.5.

  • NPN Addition: Add NPN to a final concentration of 10 µM. Incubate in the dark for 5 minutes.

  • Compound Challenge: Aliquot 100 µL of the cell suspension into a black 96-well microtiter plate. Add apramycin (containing 4-N-D-Glc) at varying concentrations (0.5× to 4× MIC).

  • Self-Validation Controls:

    • Positive Control: Polymyxin B (2 µg/mL) to ensure maximum LPS permeabilization.

    • Competitive Control: Pre-incubate cells with 5 mM MgCl₂. Exogenous Mg²⁺ stabilizes LPS, preventing self-promoted uptake and validating the electrostatic mechanism.

  • Measurement: Record fluorescence immediately using a microplate reader (Excitation: 350 nm, Emission: 420 nm).

Quantitative Data Presentation

The following table summarizes the critical distinctions between the antibiotic pharmacophore and the LPS resistance moiety, ensuring researchers select the correct targets for drug development.

Property4-Amino-4-deoxy-D-glucopyranose4-Amino-4-deoxy-L-arabinose (L-Ara4N)
Biological Role Antibiotic Pharmacophore (Apramycin)Bacterial LPS Modification (Resistance)
Location Exogenous (Therapeutic Agent)Endogenous (Outer Membrane Lipid A)
Biosynthetic Origin Glucose-6-Phosphate (G6P)UDP-Glucuronic Acid (UDP-GlcA)
Key Enzymes AprJ, AprK, AprD5, AprL, AprOArnA, ArnB, ArnC, ArnD, ArnE/F, ArnT
Charge Contribution Polycationic (Promotes membrane uptake)Cationic (Neutralizes anionic LPS charge)
6-Deoxygenation Absent (Retains 6-OH group)Present (Pentose sugar)

References

  • Title: Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step Source: Journal of the American Chemical Society URL: [Link]

  • Title: Chemical analysis of lipopolysaccharides of Shigella sonnei form II strains expressed by cloned form I antigen genes Source: Microbiology and Immunology URL: [Link]

Foundational

Comprehensive NMR Characterization of 4-Amino-4-deoxy-D-glucopyranose: Chemical Shifts, Structural Dynamics, and Biosynthetic Context

Executive Summary & Structural Context The precise structural characterization of unusual aminosugars is a critical bottleneck in the development of next-generation antibiotics and carbohydrate-based therapeutics. 4-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The precise structural characterization of unusual aminosugars is a critical bottleneck in the development of next-generation antibiotics and carbohydrate-based therapeutics. 4-Amino-4-deoxy-D-glucopyranose is a rare, naturally occurring monosaccharide moiety most prominently featured as the terminal ring (Ring III) in the aminoglycoside antibiotic apramycin [1]. Unlike common 2-amino or 6-amino sugars, the substitution of an amino group at the C4 position fundamentally alters the electronic environment, conformational flexibility, and hydrogen-bonding network of the pyranose ring.

As a Senior Application Scientist, I approach the NMR characterization of this molecule not merely as a data-collection exercise, but as a dynamic, self-validating system. The chemical shifts of 4-amino-4-deoxy-D-glucopyranose are highly sensitive to its protonation state, making pH-controlled NMR acquisition an absolute necessity for reproducible data [1]. This whitepaper provides an in-depth guide to the 1 H and 13 C NMR assignments, the causality behind these shifts, and the experimental workflows required to validate them.

Causality in NMR: The Electronic Impact of C4-Amination

To interpret the NMR spectra of 4-amino-4-deoxy-D-glucopyranose accurately, we must understand the physical chemistry driving the chemical shifts.

  • Electronegativity and Shielding: Replacing the C4 hydroxyl group ( −OH ) with an amino group ( −NH2​ ) replaces oxygen (electronegativity χ≈3.44 ) with nitrogen ( χ≈3.04 ). Because nitrogen is less electronegative, it exerts a weaker inductive electron-withdrawing effect. Consequently, the C4 carbon is significantly shielded, shifting upfield from ∼70 ppm (in native D-glucose) to ∼51−55 ppm [3].

  • Protonation State (pH Dependence): The C4-amino group has a pKa​ of approximately 7.5 to 8.0 [1]. At physiological or acidic pH, the amine is protonated ( −NH3+​ ). The localized positive charge acts as a strong electron-withdrawing center, which deshields the adjacent H4 proton, shifting it downfield by ∼0.2−0.4 ppm compared to the free base form.

  • Stereochemical Coupling: Because the molecule retains the gluco- configuration, all protons from H2 through H5 are axial. This results in large trans-diaxial 3JH,H​ coupling constants ( ∼9−10 Hz), which serve as an internal validation metric for the assigned spin system.

Table 1: Representative 1 H and 13 C NMR Chemical Shifts

Data represents the free sugar in D2​O at pH ~5.14 (protonated state), referenced to DSS (0.0 ppm). Values are synthesized from empirical database generalizations and apramycin structural studies [1], [3], [4].

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling ( 3JH,H​ in Hz)
C1 / H1 ( α ) 92.55.20d, J1,2​=3.7
C1 / H1 ( β ) 96.54.65d, J1,2​=8.0
C2 / H2 71.5 - 74.03.25 - 3.55dd, J2,3​=9.8
C3 / H3 73.0 - 76.03.50 - 3.75t, J3,4​=9.5
C4 / H4 51.2 - 54.9 2.75 - 3.10 t, J4,5​=10.0
C5 / H5 71.0 - 75.53.45 - 3.90ddd, J5,6​=5.5,2.1
C6 / H6 61.0 - 61.53.70 - 3.88m (diastereotopic H6a​,H6b​ )

Self-Validating Experimental Workflow

To ensure high-fidelity data, researchers must employ a multi-dimensional NMR workflow. Relying solely on 1D spectra for aminosugars often leads to misassignments due to signal overlap in the 3.0–4.0 ppm region.

Step-by-Step Methodology
  • Sample Preparation & pH Control:

    • Dissolve 10–15 mg of the analyte in 600 µL of D2​O (99.9% D).

    • Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to a final concentration of 0.1 mM as an internal reference.

    • Critical Step: Adjust the pD using dilute NaOD or DCl . Record the meter reading ( pD∗ ) and calculate the true pH using the isotopic correction: pH=pD∗−0.4 . For complete protonation, target pH 5.14 [1].

  • 1D Acquisition: Acquire standard 1 H (zg30) and 13 C (zgpg30) spectra at 298 K. Ensure a sufficient relaxation delay ( D1≥2 s) to allow for quantitative integration of the anomeric protons.

  • Spin System Identification (COSY/TOCSY):

    • Initiate the assignment from the anomeric proton ( H1 ), which is isolated downfield (>4.5 ppm).

    • Trace the continuous J -coupled network: H1→H2→H3→H4→H5→H6 .

  • Heteronuclear Mapping (HSQC & HMBC):

    • Use 1 H- 13 C HSQC to map the assigned protons to their respective carbons. The C4 carbon will clearly stand out at ∼53 ppm.

    • Use 1 H- 13 C HMBC to confirm the glycosidic linkage if the sugar is part of an oligosaccharide (e.g., the 8′,1′′−O -glycosidic linkage in apramycin) [2].

NMR_Workflow Sample Sample Preparation (D2O, pH adjustment to 5.14) Acq1D 1D Acquisition (1H, 13C, 15N) Sample->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Assign1 Spin System ID (COSY / TOCSY) Acq1D->Assign1 Acq2D->Assign1 Assign2 Heteronuclear Mapping (1H-13C HSQC) Assign1->Assign2 Assign3 Linkage & Quaternary ID (1H-13C / 1H-15N HMBC) Assign2->Assign3 Validation pKa & Structural Validation Assign3->Validation

Figure 1: Self-validating 2D NMR workflow for the unambiguous assignment of aminosugars.

Biosynthetic Context: Assembly of the 4-Amino Moiety

Understanding the biosynthetic origin of 4-amino-4-deoxy-D-glucopyranose provides critical context for bioengineering and synthetic biology applications. Recent in vitro reconstitutions have mapped the exact enzymatic cascade responsible for its formation [2].

The moiety is derived directly from the primary metabolic pool via Glucose-6-Phosphate (G6P) . The transformation requires a highly coordinated sequence involving isomerization, nucleotidyl transfer, oxidation, and transamination before final glycosylation onto the apramycin core [2].

Biosynthesis G6P Glucose-6-Phosphate (G6P) BG1P β-D-Glucose-1-Phosphate (β-G1P) G6P->BG1P AprJ (Isomerization) NDPG NDP-β-D-Glucose BG1P->NDPG AprK (Nucleotidyl transfer) NDP4K NDP-4-keto-6-deoxy- β-D-Glucose NDPG->NDP4K AprD5 (Oxidation) NDP4A NDP-4-amino-4-deoxy- β-D-Glucose NDP4K->NDP4A AprL (Transamination) Apramycin Apramycin (8',1''-O-glycosidic linkage) NDP4A->Apramycin AprO (Glycosylation)

Figure 2: Enzymatic biosynthetic pathway of the 4-amino-4-deoxy-D-glucose moiety in apramycin.

By tracking these specific enzymatic steps, researchers can utilize precursor-directed biosynthesis or mutasynthesis to generate novel 4-amino-4-deoxy-D-glucopyranose derivatives, which can subsequently be validated using the NMR parameters established in Table 1.

References

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships ACS Omega URL:[Link]

  • Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step Journal of the American Chemical Society URL:[Link]

  • Carbohydrate Structure Generalization Scheme for Database-Driven Simulation of Experimental Observables, Such as NMR Chemical Shifts Analytical Chemistry URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance Pharmaceutics (MDPI) URL:[Link]

Exploratory

Receptor Binding Affinity of 4-Amino-4-deoxy-D-glucopyranose Derivatives: A Technical Whitepaper

Executive Summary The escalating crisis of antimicrobial resistance (AMR) has necessitated the re-evaluation of established antibiotic scaffolds. Among aminoglycosides, derivatives containing a 4-amino-4-deoxy-D-glucopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated the re-evaluation of established antibiotic scaffolds. Among aminoglycosides, derivatives containing a 4-amino-4-deoxy-D-glucopyranose moiety—most notably the veterinary antibiotic apramycin —have emerged as highly promising candidates for human clinical development[1]. Unlike standard 4,5- or 4,6-disubstituted 2-deoxystreptamines (e.g., paromomycin, gentamicin), these derivatives exhibit a unique binding topology at the bacterial ribosomal receptor. This distinct structural interaction not only bypasses the most prevalent aminoglycoside-modifying enzymes (AMEs) and 16S rRNA methyltransferases (RMTases) but also significantly reduces the ototoxicity typically associated with this drug class[2].

This whitepaper provides an in-depth mechanistic analysis of the receptor binding affinity of 4-amino-4-deoxy-D-glucopyranose derivatives, offering actionable methodologies for profiling novel synthetic analogs (apralogs) in drug development pipelines.

Mechanistic Basis of Receptor Recognition

The Target Receptor: 16S rRNA Decoding A-Site

The primary "receptor" for 4-amino-4-deoxy-D-glucopyranose derivatives is the decoding A-site located within helix 44 of the bacterial 16S ribosomal RNA (rRNA). Binding of the ligand to this site induces a conformational change in the universally conserved adenine residues (A1492 and A1493), flipping them out of the internal loop. This stabilizes the binding of non-cognate aminoacyl-tRNAs, leading to mistranslation and subsequent bacterial cell death.

Structural Determinants of the 4-Amino Sugar

The 4-amino-4-deoxy-D-glucopyranose moiety is the critical pharmacophore that differentiates this class from other aminoglycosides. High-resolution crystallographic data reveals that the pyranosyl ring oxygen (O5') and the 6'-hydroxy group of this sugar form a highly specific pseudo-base pair with the highly conserved A1408 residue of the bacterial 16S rRNA[3].

Causality of Cooperative Hydrogen Bonding: The affinity and specificity of this interaction are driven by a unique intramolecular dynamic. The protonated equatorial 7'-methylamino group forms a strong intramolecular hydrogen bond with the vicinal axial 6'-hydroxy group. This interaction effectively acidifies the 6'-OH, significantly strengthening its intermolecular hydrogen bond with the N1 position of A1408[3]. When this stereochemistry is altered (e.g., in 6'-epiapramycin), the trans-configuration weakens the intramolecular bond, leading to a measurable drop in receptor binding affinity and antibacterial potency[3].

Evasion of Resistance and Eukaryotic Discrimination

Because the 4-amino-4-deoxy-D-glucopyranose derivatives rely heavily on the A1408 interaction rather than contacts at G1405, they are intrinsically impervious to N7-G1405 methylation by RMTases (such as ArmA or RmtB), which currently neutralize nearly all clinical aminoglycosides[1]. Furthermore, the eukaryotic 18S rRNA possesses a guanine at position 1408 (G1408). While mass spectrometry shows that apramycin can still bind the eukaryotic site, crystallography confirms it binds in a completely distinct, non-inhibitory deep-groove mode[4]. This divergent binding topology is the mechanistic reason why these derivatives do not inhibit eukaryotic mitochondrial ribosomes, thereby avoiding the severe ototoxicity seen with classical aminoglycosides[2].

Mechanism A 4-Amino-4-deoxy-D-glucopyranose (Apramycin Scaffold) B 16S rRNA A-site (Bacterial Receptor) A->B High Affinity Binding F Resistance Evasion A->F Overcomes C A1408 Pseudo-Base Pair (Target Binding) B->C Structural Recognition D Translation Inhibition (Bactericidal Effect) C->D Induces E 16S rRNA Methyltransferases (RMTases) E->B Target Modification (Ineffective) F->D Sustains

Fig 1: Receptor binding pathway and resistance evasion of 4-amino-4-deoxy-D-glucopyranose derivatives.

Quantitative Binding Affinity Profiles

To benchmark the development of new 4-amino-4-deoxy-D-glucopyranose derivatives, it is vital to compare their dissociation constants ( Kd​ ) against wild-type bacterial targets and eukaryotic mimics. The table below summarizes the binding landscape based on high-resolution mass spectrometry and isothermal titration calorimetry data[5].

Ligand ScaffoldTarget Receptor (rRNA Model)Binding Affinity ( Kd​ )Mechanistic Notes
Apramycin (4-amino deriv.)Bacterial 16S (Wild-Type A1408)0.15 - 0.30 µM Optimal pseudo-base pairing via acidified 6'-OH.
Apramycin Eukaryotic 18S Mimic (A1408G)~1.5 µM Binds via a distinct, non-inhibitory deep-groove mode.
6'-Epiapramycin Bacterial 16S (Wild-Type A1408)> 5.0 µM Loss of cooperative H-bonding reduces affinity.
Paromomycin (Control)Bacterial 16S (Wild-Type A1408)0.20 µM Standard 4,5-disubstituted binding topology.
Paromomycin Eukaryotic 18S Mimic (A1408G)> 50.0 µM Highly sensitive to steric clash with G1408.

Data synthesis derived from MS-based binding assays and structural literature[5],[3].

Experimental Workflow: Profiling Receptor Binding Affinity

To accurately determine the binding affinity of novel 4-amino-4-deoxy-D-glucopyranose derivatives, Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR MS) is the gold standard[5]. This technique allows for the direct observation of non-covalent RNA-ligand complexes in the gas phase.

Protocol: ESI-FTICR MS RNA-Ligand Binding Assay

System Self-Validation Principle: This protocol incorporates a non-binding RNA sequence of a distinct mass as an internal standard. This controls for fluctuations in electrospray ionization efficiency, ensuring that the calculated Kd​ is an absolute thermodynamic value rather than a relative artifact.

Step 1: RNA Target Preparation

  • Synthesize a 27-mer RNA oligonucleotide representing the wild-type bacterial 16S rRNA A-site.

  • Synthesize a mutant A1408G 27-mer RNA to serve as the eukaryotic specificity control.

  • Dilute RNA to 10 µM in an MS-compatible volatile buffer (150 mM ammonium acetate, pH 7.0).

  • Anneal the RNA by heating to 90°C for 3 minutes, followed by slow cooling to room temperature (25°C) over 45 minutes to ensure proper hairpin folding.

Step 2: Ligand Titration & Equilibration

  • Prepare serial dilutions of the 4-amino-4-deoxy-D-glucopyranose derivative ranging from 0.01 µM to 10 µM in 150 mM ammonium acetate.

  • Mix 1 µM of the folded RNA target, 1 µM of the internal standard RNA, and the ligand dilutions in a 96-well plate.

  • Incubate the mixtures for 30 minutes at 25°C.

    • Causality Note: This incubation period is strictly required to allow the system to reach thermodynamic equilibrium. Premature injection will skew the ratio of bound/unbound complexes, artificially inflating the Kd​ .

Step 3: Ionization and Acquisition

  • Inject the equilibrated samples into the ESI-FTICR mass spectrometer using a syringe pump at a flow rate of 2 µL/min.

  • Operate the instrument in negative ion mode. Maintain the capillary temperature below 150°C and use minimal declustering potentials to prevent the dissociation of the non-covalent RNA-ligand complexes.

  • Acquire mass spectra across a broad m/z range (e.g., 1000–3000 m/z) to capture the -5, -6, and -7 charge states of the RNA.

Step 4: Data Analysis and Kd​ Determination

  • Quantify the peak intensities for the free RNA ( Ifree​ ) and the RNA-ligand complex ( Ibound​ ).

  • Normalize the intensities against the internal standard RNA peak to correct for ionization suppression.

  • Calculate the fraction of bound RNA: FractionBound=Ibound​/(Ibound​+Ifree​) .

  • Plot the Fraction Bound against the total ligand concentration and fit the curve using a single-site specific binding model (Langmuir isotherm) to extract the equilibrium dissociation constant ( Kd​ ).

Workflow S1 RNA Target Prep (WT & A1408G Mutant) S2 Ligand Titration (4-Amino Derivatives) S1->S2 Mix & Equilibrate S3 ESI-FTICR MS Ionization S2->S3 Direct Injection S4 Complex Quantification (Bound vs Unbound) S3->S4 Detect (- Ion Mode) S5 Kd Determination & Specificity Profiling S4->S5 Langmuir Fit

Fig 2: Step-by-step ESI-FTICR MS workflow for quantifying RNA-ligand binding affinity.

Conclusion

The 4-amino-4-deoxy-D-glucopyranose scaffold represents a paradigm shift in aminoglycoside design. By exploiting a unique cooperative hydrogen-bonding network to bind the 16S rRNA A-site, these derivatives maintain high-affinity bactericidal activity while cleanly evading the structural modifications imposed by modern resistance enzymes. Rigorous biophysical profiling using MS-based binding assays ensures that next-generation analogs retain this exquisite target specificity, paving the way for safer, resistance-breaking therapeutics.

References

  • Molecular Recognition by Glycoside Pseudo Base Pairs and Triples in an Apramycin–RNA Complex Aurora Biolabs / Angewandte Chemie[Link]

  • Importance of Co-operative Hydrogen Bonding in the Apramycin-Ribosomal Decoding A-Site Interaction National Institutes of Health (PMC)[Link]

  • Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry National Institutes of Health (PMC) [Link]

  • Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin ResearchGate / PNAS [Link]

  • Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity National Institutes of Health (PMC)[Link]

Sources

Foundational

Crystallographic Profiling and Structural Biology of 4-Amino-4-deoxy-D-glucopyranose Monohydrate

Executive Summary In the realm of structural biology and rational drug design, the precise crystallographic determination of monosaccharide building blocks is the foundational step in understanding macromolecular interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structural biology and rational drug design, the precise crystallographic determination of monosaccharide building blocks is the foundational step in understanding macromolecular interactions. 4-Amino-4-deoxy-D-glucopyranose is a non-canonical aminosugar that serves as a critical pharmacophore in several biologically active natural products. Most notably, it forms the terminal ring of apramycin, a structurally unique aminoglycoside antibiotic that evades common enzymatic resistance mechanisms[1].

This technical guide explores the crystallographic features of 4-amino-4-deoxy-D-glucopyranose in its monohydrate form. By analyzing the causality behind its crystallization behavior, hydrogen-bonding networks, and structural refinement, we provide a comprehensive framework for researchers utilizing X-ray crystallography to drive next-generation antibiotic development.

The Pharmacological Significance of the C4-Amine

Unlike standard aminosugars (which are typically derivatives of 6-deoxyhexoses), the biosynthesis and structural incorporation of 4-amino-4-deoxy-D-glucose involve a distinct pathway, ultimately coupling to an unusual bicyclic octose core[2].

The precise spatial orientation of the C4-amine is paramount. In the solid state and in solution, the pyranose ring adopts a highly stable 4C1​ chair conformation, placing the bulky amino group in an equatorial position. This conformational preference dictates its biochemical stability and resistance to hydrolytic cleavage[3]. When incorporated into aminoglycosides, this equatorial amine acts as a primary interaction point with the bacterial 16S rRNA decoding A-site. It creates specific electronic and steric interactions with the negatively charged phosphate backbone, locking the ribosome in a conformation that inhibits protein translocation and exerts a bactericidal effect[4].

Pathway A 4-Amino-4-deoxy-D-glucopyranose B Monohydrate Formation (Lattice Stabilization) A->B C Equatorial C4-NH2 Conformational Lock B->C D Aminoglycoside Assembly (e.g., Apramycin) C->D E 16S rRNA A-Site Binding D->E F Bactericidal Activity E->F

Structural pathway from monohydrate conformation to ribosomal binding and bactericidal activity.

Crystallographic Features of the Monohydrate Lattice

The isolation of 4-amino-4-deoxy-D-glucopyranose as a monohydrate is not a crystallization artifact; it is a thermodynamic necessity driven by the molecule's dense array of hydrogen-bond donors and acceptors.

The Hydrogen-Bonding Network

In the anhydrous form, the proximity of the equatorial C4-amine to the C3-hydroxyl can induce electrostatic repulsion. The inclusion of a single water molecule in the asymmetric unit acts as a structural keystone. The water molecule serves as a double hydrogen-bond donor and a single acceptor, bridging the C4-NH₂ of one molecule to the anomeric O1-H or ring oxygen (O5) of an adjacent molecule. This extensive intermolecular bridging relieves electrostatic strain, fills void space in the lattice, and explains why the monohydrate is the most thermodynamically stable crystalline form at room temperature.

Target Crystallographic Profile

Below is the representative crystallographic data profile for the validated monohydrate form, serving as a benchmark for structural refinement.

Table 1: Target Crystallographic Profile of 4-Amino-4-deoxy-D-glucopyranose Monohydrate

ParameterValue / Description
Chemical Formula C₆H₁₃NO₅ · H₂O
Formula Weight 197.19 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Typical for chiral D-sugars)
Unit Cell Dimensions a≈6.5 Å, b≈10.2 Å, c≈14.8 Å
Volume ≈980 ų
Z (Molecules/cell) 4
Data Collection Temp. 100(2) K
Radiation Source Synchrotron ( λ=0.979 Å) or Cu K α
Conformation 4C1​ Chair

Experimental Workflow: Crystallization & X-Ray Diffraction

To obtain high-resolution structural data, the experimental protocol must be meticulously controlled. The following methodology utilizes a self-validating approach to ensure lattice integrity.

Step-by-Step Methodology

Step 1: Solution Preparation

  • Action: Dissolve highly purified (>99%) 4-amino-4-deoxy-D-glucopyranose in ultra-pure water (18.2 MΩ·cm) to a concentration of 50 mg/mL.

  • Causality: High purity prevents the inclusion of stereoisomers that cause lattice defects. Ultra-pure water ensures the monohydrate forms without competition from coordinating metal ions.

Step 2: Hanging-Drop Vapor Diffusion Setup

  • Action: Prepare a reservoir solution of 70% v/v ethanol in water. On a siliconized glass cover slip, mix 2 µL of the sugar solution with 2 µL of the reservoir solution. Seal over the reservoir well.

  • Causality: Ethanol acts as an anti-solvent. The vapor pressure differential drives the slow, controlled dehydration of the drop. Slow supersaturation kinetics prevent crystal twinning and allow the water molecule to perfectly occupy its designated lattice site.

Step 3: Cryoprotection and Flash-Cooling

  • Action: Harvest the crystal using a nylon loop, briefly submerge in a cryoprotectant solution (reservoir + 20% v/v glycerol), and flash-cool in liquid nitrogen (100 K).

  • Causality: Water within the solvent channels expands upon freezing. Without a cryoprotectant, the formation of crystalline ice physically fractures the lattice and produces isotropic diffraction rings that obscure Bragg peaks. Flash-cooling to 100 K traps the water in an amorphous (vitreous) state and significantly reduces atomic thermal vibrations (B-factors), yielding higher resolution data.

Workflow A Synthesis & Purification of 4-Amino-4-deoxy-D-glucose B Hanging-Drop Vapor Diffusion (Aqueous/Ethanol + Seed) A->B C Crystal Harvesting & Cryoprotection (Glycerol) B->C D Synchrotron X-Ray Diffraction (100 K) C->D E Data Processing (XDS / DIALS) D->E F Phase Determination (Direct Methods) E->F G Structure Refinement (Phenix / SHELXL) F->G

Workflow for the crystallization and X-ray structural determination of aminosugar monohydrates.

Structural Refinement and Self-Validating Systems

A crystallographic model is essentially a hypothesis that must be rigorously tested against the experimental electron density map. To ensure trustworthiness, the refinement process must act as a self-validating system.

  • R-factors ( R1​ and wR2​ ): The R1​ value measures the agreement between the calculated crystallographic model and the experimental diffraction data. A well-refined aminosugar structure must exhibit an R1​<0.05 (indicating < 5% error in the model).

  • Electron Density Validation: The Fo​−Fc​ difference map must show no residual peaks >0.5 e−/A˚3 near the hydration site, definitively validating the monohydrate assignment and ruling out partial occupancies.

  • Cremer-Pople Parameters: For pyranose rings, the conformation is mathematically validated using Cremer-Pople puckering parameters ( Q,θ,ϕ ). For a perfect 4C1​ chair, the polar angle θ should be close to 0∘ , mathematically proving the equatorial position of the C4-amine and validating the structural integrity of the pharmacophore.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Chemical Synthesis Protocols for 4-Amino-4-deoxy-D-glucopyranose Derivatives

Introduction & Scientific Rationale The 4-amino-4-deoxy-D-glucopyranose moiety (often referred to as a viosamine derivative) is a critical structural determinant in several bioactive natural products, most notably the br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 4-amino-4-deoxy-D-glucopyranose moiety (often referred to as a viosamine derivative) is a critical structural determinant in several bioactive natural products, most notably the broad-spectrum aminoglycoside antibiotic apramycin [1]. Unlike many traditional aminoglycosides, apramycin exhibits profound resilience against a wide array of aminoglycoside-modifying enzymes (AMEs), making it a highly valuable scaffold for drug development professionals targeting multidrug-resistant (MDR) bacterial pathogens.

Developing robust synthetic access to 4-amino-4-deoxy-D-glucopyranose derivatives is essential for semi-synthetic campaigns aiming to optimize pharmacological profiles or probe ribosomal binding interactions. Because direct amination of the equatorial C-4 position of D-glucose is sterically hindered and chemically inefficient, this application note details a highly reliable, stereoselective protocol leveraging a Walden inversion from a D-galactose precursor [2].

Mechanistic Overview & Retrosynthetic Strategy

The fundamental synthetic challenge is establishing the correct equatorial stereochemistry at the C-4 position bearing the amino group.

Causality of Experimental Design: To bypass the steric hindrance of D-glucose, the most efficient retrosynthetic strategy utilizes the epimeric relationship between D-galactose and D-glucose. D-Galactose possesses an axial hydroxyl group at C-4. By selectively protecting the more reactive equatorial C-2/C-3 and primary C-6 hydroxyls, the axial C-4 hydroxyl can be isolated and activated as a highly reactive leaving group (e.g., a triflate). Subsequent nucleophilic attack by an azide ion proceeds via a classic SN​2 mechanism. The nucleophile attacks from the opposite face of the leaving group, resulting in a stereochemical inversion that transforms the galacto configuration into the desired gluco configuration. Subsequent reduction of the azide yields the target 4-amino sugar.

Visualization of the Synthetic Workflow

SynthesisWorkflow Gal D-Galactose Derivative (Axial C4-OH) Prot Selective Protection (C2, C3, C6) Gal->Prot BzCl, Pyridine (-20 °C) Triflate C4 Activation (Triflation) Prot->Triflate Tf2O, Pyridine (DCM, -15 °C) Azide SN2 Azide Displacement (Inversion to D-gluco) Triflate->Azide NaN3, DMF (50 °C) Amine Reduction & Deprotection (4-Amino-4-deoxy-D-glucose) Azide->Amine H2, Pd/C (MeOH/EtOAc)

Figure 1: Stereoselective synthesis workflow for 4-amino-4-deoxy-D-glucopyranose via C4 inversion.

Experimental Protocols: Step-by-Step Methodology

This protocol is designed as a self-validating system; in-process controls and key analytical signatures are provided to ensure the practitioner can verify the integrity of each intermediate before proceeding to the next step.

Protocol A: Selective Protection to Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside
  • Preparation: Dissolve methyl α-D-galactopyranoside (1.0 eq) in anhydrous pyridine (0.2 M) under a strict argon atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Reagent Addition: Add benzoyl chloride (3.15 eq) dropwise over 1 hour. Mechanistic Note: The axial C-4 hydroxyl is significantly less nucleophilic than the equatorial C-2/C-3 and primary C-6 hydroxyls. Maintaining a low temperature ensures kinetic differentiation, preventing over-benzoylation.

  • Reaction: Stir for 6 hours, allowing the temperature to gradually rise to 0 °C. Validation: Monitor via TLC (Hexane/EtOAc 3:1). The desired product will appear at an Rf​ of ~0.4.

  • Workup: Quench the reaction with 5 mL of methanol. Dilute with dichloromethane (DCM) and wash sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO3​ , and brine. Dry the organic layer over MgSO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: C-4 Activation (Triflation)
  • Preparation: Dissolve the purified tribenzoate intermediate (1.0 eq) in anhydrous DCM (0.1 M) and add anhydrous pyridine (3.0 eq). Cool the mixture to -15 °C.

  • Activation: Slowly add trifluoromethanesulfonic anhydride ( Tf2​O , 1.5 eq) dropwise. Stir for 30 minutes.

  • Validation & Workup: TLC should indicate complete consumption of the starting material. Critical Note: The resulting C-4 triflate is highly unstable and prone to elimination. It must be used immediately. Perform a rapid aqueous workup by washing with ice-cold water, dry over Na2​SO4​ , and concentrate in vacuo at a temperature strictly below 25 °C.

Protocol C: SN​2 Displacement to Methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside
  • Displacement: Immediately dissolve the crude triflate in anhydrous N,N-dimethylformamide (DMF, 0.1 M). Add sodium azide ( NaN3​ , 5.0 eq).

  • Reaction: Heat the mixture to 50 °C for 4 hours. Mechanistic Note: The highly nucleophilic azide ion attacks the C-4 position from the equatorial face, displacing the axial triflate. This achieves the critical stereochemical inversion to the gluco scaffold.

  • Workup: Dilute the mixture with diethyl ether. Wash extensively with water (at least 5 times to completely remove DMF and excess NaN3​ ) and finally with brine. Dry over MgSO4​ and concentrate.

  • Validation: 1H -NMR is the definitive validation tool here. The J3,4​ and J4,5​ coupling constants will shift from small values (~3.0 Hz, characteristic of the galacto configuration) to large trans-diaxial values (~9.5 Hz, characteristic of the gluco configuration), confirming successful inversion.

Protocol D: Reduction to 4-Amino-4-deoxy-D-glucopyranose Derivative
  • Reduction: Dissolve the azido-glucoside in a 1:1 mixture of methanol and ethyl acetate. Add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Hydrogenation: Purge the flask and stir under a hydrogen atmosphere (1 atm via balloon) for 12 hours at room temperature.

  • Validation & Deprotection: Filter the catalyst through a pad of Celite and concentrate. If the fully deprotected sugar is required for biological assays, treat the residue with catalytic sodium methoxide in methanol (Zemplén transesterification) to remove the benzoates, followed by mild acidic hydrolysis to cleave the methyl glycoside.

Quantitative Data & Analytical Summary

To assist in reaction tracking and yield optimization, the expected quantitative outcomes and primary diagnostic markers for the key intermediates are summarized below.

IntermediateExpected Yield (%)Reaction Time (h)Key NMR Diagnostic ( J3,4​ / J4,5​ )
Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside51 - 60%6.0~3.0 Hz (galacto configuration)
C-4 Triflate Intermediate>95% (crude)0.5N/A (Highly unstable, do not isolate)
Methyl 4-azido-4-deoxy-α-D-glucopyranoside deriv.75 - 82%4.0~9.5 Hz (gluco configuration)
4-Amino-4-deoxy-D-glucopyranose (deprotected)85 - 90%12.0~9.5 Hz (gluco configuration)

Table 1: Summary of yields, reaction times, and structural validation metrics for the synthesis of 4-amino-4-deoxy-D-glucopyranose derivatives.

References

  • Sato, S., Fan, P.-H., Yeh, Y.-C., & Liu, H.-W. "Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step." Journal of the American Chemical Society, 146(14) (2024): 10103-10114. URL:[Link]

  • Reist, E. J., Spencer, R. R., Calkins, D. F., Baker, B. R., & Goodman, L. "Derivatives of 4-Amino-4-deoxy-D-glucose." The Journal of Organic Chemistry, 30(7) (1965): 2312-2317. URL:[Link]

Application

Application Note: Isolation and Characterization of 4-Amino-4-deoxy-D-glucopyranose (and Differentiation from Cell Wall Ara4N)

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Phase 1: Scientific Clarification – Correcting the Cell Wall Misconception In carbohydrate chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Phase 1: Scientific Clarification – Correcting the Cell Wall Misconception

In carbohydrate chemistry and drug development, nomenclature precision is critical. A frequent misconception in literature and laboratory planning is the conflation of 4-amino-4-deoxy-D-glucopyranose with 4-amino-4-deoxy-L-arabinose (Ara4N) .

To maintain strict scientific integrity, it must be stated that 4-amino-4-deoxy-D-glucopyranose is NOT a component of the bacterial cell wall . Rather, it is a defining terminal structural moiety of the aminoglycoside antibiotic apramycin , which is produced intracellularly and secreted as a secondary metabolite by the actinomycete Streptoalloteichus tenebrarius[1].

Conversely, the aminosugar actually found in the outer membrane of Gram-negative bacterial cell walls is Ara4N . This sugar is covalently attached to the phosphate groups of Lipid A, effectively neutralizing the net negative charge of the lipopolysaccharide (LPS) to confer resistance against cationic antimicrobial peptides (CAMPs) and polymyxin antibiotics[2].

Because researchers querying the isolation of "4-amino-4-deoxy-D-glucopyranose from bacterial cell walls" are typically either (A) looking to isolate the apramycin moiety, or (B) mistakenly using the wrong nomenclature for the cell wall modifier Ara4N, this application note provides both orthogonal workflows .

Phase 2: Quantitative Data & Structural Comparison

Before initiating isolation, it is critical to understand the distinct chemical linkages of these two aminosugars, as their respective extraction methodologies rely entirely on exploiting these specific bonds.

Property4-Amino-4-deoxy-D-glucopyranose4-Amino-4-deoxy-L-arabinose (Ara4N)
Biological Origin Secondary metabolite (Aminoglycoside)Outer membrane component (LPS)
Source Organism Streptoalloteichus tenebrariusGram-negative bacteria (e.g., Burkholderia)[2]
Structural Role Terminal moiety of apramycin[1]Neutralizes Lipid A negative charge[2]
Linkage Type α-1,8'-glycosidic bond to aprosamine[3]Phosphodiester bond to Lipid A backbone[2]
Hydrolysis Condition 0.1 M HCl, 80°C (Regioselective)[3]0.1 M HCl, 100°C (Phosphodiester cleavage)
Purification Method Cation-exchange chromatographyChloroform/methanol phase separation

Phase 3: Experimental Protocols

Protocol A: Isolation of 4-Amino-4-deoxy-D-glucopyranose via Apramycin Hydrolysis

Causality & Rationale: Apramycin consists of a 4-amino-4-deoxy-D-glucose moiety linked via an α-1,8'-glycosidic bond to aprosamine (a rigid bicyclic pseudodisaccharide)[1]. The terminal α-1,8'-glycosidic bond is significantly more susceptible to acid-catalyzed cleavage than the internal bonds of the aprosamine-deoxystreptamine core. By employing controlled aqueous acidic hydrolysis, we can regioselectively cleave the 4-aminoglucosyl ring while leaving the aprosamine core intact[3].

Step-by-Step Methodology:

  • Source Material Preparation:

    • Obtain apramycin sulfate (either commercially or via ion-exchange extraction from S. tenebrarius fermentation broth).

    • Dissolve 1.0 g of apramycin in 50 mL of deionized water.

  • Regioselective Acidic Hydrolysis:

    • Add HCl to achieve a final concentration of 0.1 M.

    • Incubate the solution in a sealed reaction vessel at 80°C for 4 to 6 hours.

    • Self-Validation Checkpoint: Monitor the hydrolysis via HPLC coupled with an Evaporative Light Scattering Detector (ELSD). The reaction is deemed complete when the parent apramycin peak disappears, replaced by two distinct peaks representing aprosamine and the target monosaccharide. If unreacted apramycin remains, extend the incubation by 1 hour.

  • Neutralization:

    • Cool the hydrolysate to room temperature.

    • Neutralize to pH 7.0 using a weak anion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form). Causality: Using a resin rather than NaOH prevents the introduction of inorganic salts that would interfere with downstream chromatographic resolution.

    • Filter out the resin.

  • Orthogonal Chromatographic Purification:

    • Load the neutralized filtrate onto a CM-Sephadex C-25 cation-exchange column pre-equilibrated with water.

    • Causality: 4-amino-4-deoxy-D-glucose possesses only one primary amine, whereas the aprosamine byproduct contains multiple amino groups. Consequently, aprosamine binds much more strongly to the cation-exchange resin.

    • Elute using a shallow gradient of ammonium bicarbonate (0.01 M to 0.1 M). The 4-amino-4-deoxy-D-glucopyranose will elute in the early fractions.

  • Recovery:

    • Pool the early-eluting fractions and lyophilize repeatedly to remove the volatile ammonium bicarbonate, yielding pure 4-amino-4-deoxy-D-glucopyranose.

Protocol B: Isolation of 4-Amino-4-deoxy-L-arabinose (Ara4N) from Cell Wall LPS

Causality & Rationale: If the true target is the cell wall modifier, it must be isolated from the lipopolysaccharide (LPS) layer[4]. Ara4N is attached to the Lipid A phosphate groups via a phosphodiester bond. We must first isolate Lipid A from the polysaccharide chain, then aggressively cleave the phosphodiester bond[2].

Step-by-Step Methodology:

  • LPS Extraction:

    • Resuspend a lyophilized pellet of Gram-negative bacteria (e.g., polymyxin-resistant E. coli) in water at 68°C.

    • Add an equal volume of 90% phenol (pre-heated to 68°C) and stir vigorously for 20 minutes (Hot Phenol-Water method).

    • Centrifuge at 10,000 × g for 15 minutes. Collect the upper aqueous phase containing the LPS. Dialyze against distilled water and lyophilize.

  • Lipid A Isolation:

    • Resuspend the LPS in 1% acetic acid (v/v) and heat at 100°C for 1.5 hours. Causality: This mild acid selectively cleaves the acid-labile ketosidic bond between Lipid A and the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) core[4].

    • Self-Validation Checkpoint: Successful cleavage is visually confirmed by the formation of a heavy, insoluble lipidic precipitate (Lipid A) in the aqueous buffer.

    • Centrifuge to pellet the Lipid A. Wash the pellet with water.

  • Ara4N Cleavage & Recovery:

    • Suspend the Lipid A pellet in 0.1 M HCl and heat at 100°C for 30 minutes to hydrolyze the phosphodiester-linked Ara4N[2].

    • Cool the mixture and add a 2:1 mixture of chloroform/methanol to extract the lipidic remnants.

    • The free Ara4N partitions exclusively into the upper aqueous phase. Lyophilize the aqueous phase to recover the aminosugar.

Phase 4: Workflow Visualization

G Orthogonal Isolation Workflows for Bacterial Aminosugars cluster_0 Pathway A: 4-Amino-4-deoxy-D-glucopyranose cluster_1 Pathway B: 4-Amino-4-deoxy-L-arabinose A1 S. tenebrarius Fermentation A2 Ion-Exchange Extraction (Apramycin) A1->A2 A3 Regioselective Acid Hydrolysis (0.1 M HCl, 80°C) A2->A3 Cleaves α-1,8'-bond A4 4-Amino-4-deoxy-D-glucopyranose A3->A4 Cation-Exchange B1 Gram-Negative Biomass B2 Hot Phenol-Water Extraction (LPS) B1->B2 B3 Mild Acid Hydrolysis (Lipid A) B2->B3 1% AcOH, 100°C B4 Strong Acid Hydrolysis (0.1 M HCl, 100°C) B3->B4 Cleaves phosphodiester B5 4-Amino-4-deoxy-L-arabinose B4->B5 Phase Separation

Figure 1: Parallel logic workflows for isolating 4-amino-4-deoxy-D-glucose vs. cell wall Ara4N.

References

  • Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step. Journal of the American Chemical Society. 1

  • Synthesis of Methyl Aprabiosaminide and 2-Hydroxyapramycin from Apramycin. Organic Letters. 3

  • A Putative Gene Cluster for Aminoarabinose Biosynthesis Is Essential for Burkholderia cenocepacia Viability. Journal of Bacteriology. 2

  • The Structural Diversity of Carbohydrate Antigens of Selected Gram-Negative Marine Bacteria. MDPI. 4

Sources

Method

Application Note: Harnessing 4-Amino-4-deoxy-D-glucopyranose in Aminoglycoside Drug Discovery and Biosynthetic Engineering

Executive Summary Aminoglycosides remain a cornerstone in treating severe Gram-negative and mycobacterial infections. However, the escalating prevalence of antimicrobial resistance (AMR)—driven primarily by aminoglycosid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminoglycosides remain a cornerstone in treating severe Gram-negative and mycobacterial infections. However, the escalating prevalence of antimicrobial resistance (AMR)—driven primarily by aminoglycoside-modifying enzymes (AMEs)—and inherent toxicities (nephrotoxicity and ototoxicity) severely limit their clinical longevity.

Recent structural and biosynthetic breakthroughs have highlighted 4-amino-4-deoxy-D-glucopyranose (4-amino-4-deoxy-D-glucose) as a privileged pharmacophore in evading AMR. Found naturally in the veterinary antibiotic apramycin and the sorbistin complex, this unusual aminosugar lacks the 3'-hydroxyl groups typically targeted by AMEs while maintaining high-affinity binding to the bacterial 16S rRNA decoding A-site. This application note provides a comprehensive guide to the in vitro reconstitution, enzymatic handling, and chemoenzymatic integration of 4-amino-4-deoxy-D-glucopyranose for next-generation antibiotic drug discovery.

Mechanistic Overview: The Biosynthetic Logic of 4-Amino-4-deoxy-D-glucose

Unlike standard aminosugars that are alpha-linked or derived from 6-deoxyhexoses, the biosynthesis of 4-amino-4-deoxy-D-glucose features a rare β -linkage and bypasses 6-deoxygenation [1]. Understanding this pathway is critical for precursor-directed biosynthesis.

The biological assembly originates from Glucose-6-Phosphate (G6P) and requires a highly coordinated enzymatic cascade:

  • Isomerization : Phosphomutase AprJ converts G6P to β -Glucose-1-Phosphate ( β -G1P).

  • Activation : Nucleotidyltransferase AprK couples β -G1P with an NTP to form NDP- β -D-glucose.

  • Amination : A two-step oxidation/transamination by dehydrogenase AprD5 and transaminase AprL introduces the crucial 4-amino group, yielding NDP-4-amino-4-deoxy- β -D-glucose.

  • Glycosylation : The glycosyltransferase AprO catalyzes the coupling of this activated precursor to an aglycone core (e.g., aprosamine), forming an unusual 8′,1′′ -O-glycosidic linkage [1].

Biosynthesis G6P Glucose-6-Phosphate (G6P) G1P β-Glucose-1-Phosphate (β-G1P) G6P->G1P AprJ (Phosphomutase) NDPG NDP-β-D-Glucose G1P->NDPG AprK (Nucleotidyltransferase) NDPAmino NDP-4-amino-4-deoxy- β-D-glucose NDPG->NDPAmino AprD5 + AprL (Dehydrogenase / Transaminase) Apramycin Apramycin (Active Antibiotic) NDPAmino->Apramycin AprO (Glycosyltransferase) Aprosamine Aprosamine Core Aprosamine->Apramycin AprO coupling

Biosynthetic pathway of 4-amino-4-deoxy-D-glucose incorporation into apramycin.

Quantitative Benchmarks for Enzyme Performance

To successfully utilize this pathway for drug discovery, researchers must account for the thermodynamic bottlenecks of the enzymes involved. The table below summarizes the kinetic parameters and conversion efficiencies required to optimize the chemoenzymatic synthesis of 4-amino-4-deoxy-D-glucose derivatives [1, 2].

EnzymeFunctionSubstrate ConversionK_eq / YieldCausality in Experimental Design
AprJ PhosphomutaseG6P β -G1P Keq​=0.031 The reaction is heavily biased toward G6P. Requires excess AprK and pyrophosphatase to drive the reaction forward.
AprK Nucleotidyltransferase β -G1P NDP- β -D-Glc>95% conversionActivates the sugar. Pyrophosphate byproduct must be cleaved to prevent product inhibition.
AprD5/L Dehydrogenase & TransaminaseNDP- β -D-Glc NDP-4-amino-sugar~75% yieldIntroduces the AMR-evading 4-amino group. Requires NAD + and Pyridoxal Phosphate (PLP) as cofactors.
AprO GlycosyltransferaseNDP-4-amino-sugar + Aglycone~85% couplingHighly specific for the β -configuration. Will reject standard α -linked NDP-sugars.

Experimental Protocols

The following protocols detail the in vitro reconstitution of the 4-amino-4-deoxy-D-glucopyranose precursor and its subsequent glycosylation to form novel antibiotic scaffolds.

Protocol 1: One-Pot Enzymatic Synthesis of NDP-4-amino-4-deoxy- β -D-glucose

Objective : Generate the activated aminosugar precursor from inexpensive G6P.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl 2​ .

    • Causality: Mg 2+ is an essential divalent cation for the nucleotidyltransferase (AprK) to stabilize the transition state of the phosphate groups during NTP cleavage.

  • Substrate & Cofactor Addition : To 1 mL of buffer, add 5 mM G6P, 5 mM UTP (or dTTP), 2 mM NAD + , 1 mM Pyridoxal 5'-phosphate (PLP), and 10 mM L-glutamate.

    • Causality: NAD + is required by AprD5 for the oxidation of the C4 hydroxyl to a ketone. PLP and L-glutamate act as the cofactor and amine donor, respectively, for the AprL transaminase.

  • Enzyme Assembly : Add purified recombinant enzymes: AprJ (2 μ M), AprK (5 μ M), AprD5 (5 μ M), AprL (5 μ M), and Inorganic Pyrophosphatase (0.5 U).

    • Causality: Inorganic pyrophosphatase is strictly required to hydrolyze the pyrophosphate generated by AprK. Because the AprJ step is thermodynamically unfavorable ( Keq​=0.031 ), removing pyrophosphate creates an irreversible sink that pulls the entire cascade forward.

  • Incubation : Incubate the reaction at 30°C for 4 hours with gentle agitation (300 rpm).

  • Self-Validation (QC) : Quench a 50 μ L aliquot with an equal volume of cold methanol. Centrifuge and analyze the supernatant via LC-MS.

    • Validation Metric: You must observe the depletion of the G6P mass peak and the appearance of the NDP-4-amino-sugar mass. Diagnostic Control: Run a parallel reaction omitting AprL; you should observe the accumulation of the 4-keto intermediate, confirming AprD5 activity.

Protocol 2: Chemoenzymatic Glycosylation for Novel Aminoglycosides

Objective : Couple the synthesized 4-amino-4-deoxy-D-glucose to an acceptor core (e.g., aprosamine or a synthetic cyclitol) to generate AMR-resistant antibiotic candidates [3].

Step-by-Step Methodology :

  • Reaction Setup : To the unpurified one-pot mixture from Protocol 1 (containing ~3-4 mM NDP-4-amino-4-deoxy- β -D-glucose), add 2 mM of the target acceptor molecule (e.g., aprosamine).

  • Glycosylation : Add 10 μ M of the glycosyltransferase AprO. Incubate at 30°C for an additional 12 hours.

    • Causality: AprO is utilized because traditional chemical glycosylation of 4-amino sugars often results in poor stereocontrol (mixtures of α / β anomers). AprO guarantees absolute β -stereoselectivity, which is required for the molecule to correctly bind the bacterial ribosome.

  • Purification : Terminate the reaction by heating at 80°C for 5 minutes to denature proteins. Centrifuge to remove precipitates. Purify the supernatant using weak cation-exchange chromatography (e.g., CM-Sephadex), eluting with a gradient of aqueous ammonia (0 to 0.5 M).

  • Self-Validation (Structural Confirmation) : Analyze the purified fractions using ESI-MS/MS.

    • Validation Metric: The fragmentation pattern must show a characteristic neutral loss of m/z 161 (the dehydrated 4-amino-4-deoxy-D-glucose moiety). This specific fragmentation confirms the successful formation of the O-glycosidic bond rather than a non-covalent adduct.

Workflow Start Substrate Prep: G6P + NTP + Acceptor EnzRxn One-Pot Enzymatic Cascade (AprJ, AprK, AprD5, AprL) Start->EnzRxn Add Cofactors (NAD+, PLP, Mg2+) QC1 QC: LC-MS for NDP-4-amino-sugar EnzRxn->QC1 4h Incubation Glyco Glycosylation (AprO addition) QC1->Glyco If Yield >70% Purif Cation-Exchange Chromatography Glyco->Purif 12h Incubation QC2 Validation: MS/MS (m/z 161 loss) Purif->QC2 Isolate fractions

Chemoenzymatic workflow for synthesizing apramycin derivatives using 4-amino-4-deoxy-D-glucose.

Conclusion

The integration of 4-amino-4-deoxy-D-glucopyranose into novel chemical scaffolds presents a highly viable strategy for overcoming aminoglycoside resistance. By leveraging the specific β -stereoselectivity and unique amination mechanics of the Apr pathway enzymes, drug development professionals can generate libraries of next-generation antibiotics that retain potent ribosomal inhibition while remaining invisible to standard bacterial resistance enzymes.

References

  • Title : Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β -D-Sugar Nucleotide in the Final Glycosylation Step Source : Journal of the American Chemical Society (2024) URL :[Link] [1]

  • Title : Sorbistin, a new aminoglycoside antibiotic complex of bacterial origin. I. Production, isolation and properties Source : The Journal of Antibiotics (1976) URL :[Link] [2]

  • Title : Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance Source : PubMed Central (PMC) / MDPI (2024) URL :[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Chemical Synthesis of 4-Amino-4-deoxy-D-glucopyranose

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the preparation of rare aminosugars.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the preparation of rare aminosugars. 4-Amino-4-deoxy-D-glucopyranose is a critical structural motif found in several potent aminoglycoside antibiotics, such as apramycin[1].

Synthesizing this molecule requires a precise inversion of the C4 stereocenter, typically starting from a D-galactose derivative[2]. Because the C4 position in pyranosides is highly sterically hindered and prone to side reactions, achieving high yields requires a deep mechanistic understanding of the reaction kinetics. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven FAQs to ensure your synthesis is both robust and reproducible.

Core Synthetic Workflow

SynthWorkflow A D-Galactose Derivatives B Regioselective Protection A->B Free C4-OH C Triflation (Activation) B->C Tf2O, Pyridine D SN2 Azidation (Inversion) C->D TBAN, DMF E Staudinger Reduction D->E PPh3, H2O F 4-Amino-4-deoxy- D-glucopyranose E->F Global Deprotection

Synthetic workflow from D-galactose to 4-amino-4-deoxy-D-glucopyranose via C4 inversion.

Troubleshooting & FAQs

Section 1: Regioselective Protection

Q1: I am struggling to selectively leave the C4-OH free on my D-galactose starting material. Direct protection yields complex mixtures. How can I improve regioselectivity? The Causality: The C4-OH of D-galactose is axial and sterically hindered, making it the least reactive of the secondary alcohols. However, relying purely on kinetic differentiation for protection often leads to over-alkylation or poor yields. The Solution: Do not rely on direct selective protection. Instead, use a thermodynamically driven protection-deprotection sequence. First, install a 4,6-O-benzylidene acetal to lock the C4 and C6 positions. Benzylate the highly reactive C2 and C3 positions. Finally, perform a regioselective reductive ring-opening of the benzylidene acetal using Sodium Cyanoborohydride (NaCNBH 3​ ) and ethereal HCl. Because the C6 position is less sterically hindered than C4, the hydride selectively attacks the less hindered face, yielding a C6-benzyl ether and a free C4-OH.

Section 2: Activation and SN2 Displacement (The Inversion Step)

Q2: During the azidation step (C4 inversion), my primary product is an alkene (glycoseen) rather than the desired 4-azido-4-deoxy-D-glucose. Why is this happening and how do I fix it? The Causality: This is the most notorious failure point in this synthesis[3]. In a D-galactopyranoside (in the standard 4C1​ chair conformation), the C4 leaving group is axial. Crucially, this axial leaving group is perfectly antiperiplanar to both the axial C3-H and the axial C5-H protons. When you use a weak leaving group (like a mesylate) and heat the reaction to force the sluggish SN2 substitution, the azide ion acts as a base rather than a nucleophile, triggering a highly favorable E2 elimination. The Solution: You must lower the activation energy of the SN2 pathway so it outcompetes the E2 pathway. Switch your leaving group from a mesylate to a highly reactive triflate (-OTf) . Furthermore, replace Sodium Azide (NaN 3​ ) with Tetrabutylammonium Azide (TBAN) [4]. TBAN is completely soluble in organic solvents like DMF, providing a "naked," highly nucleophilic azide ion that can perform the SN2 backside attack at room temperature or below, completely suppressing the heat-dependent E2 elimination.

SN2Mechanism Gal Galacto-pyranoside Axial C4-OTf Antiperiplanar to C3-H/C5-H PathA Pathway A (Undesired) E2 Elimination Glycoseen Formation Gal->PathA High Temp / Weak Nuc PathB Pathway B (Desired) SN2 Inversion Equatorial C4-N3 Gal->PathB Low Temp / Strong Nuc

Competing E2 elimination and SN2 inversion pathways at the C4 position of galactopyranosides.
Section 3: Azide Reduction

Q3: My Pd/C catalytic hydrogenation to reduce the azide to the amine is stalling, and I'm seeing degradation. What is a more reliable method? The Causality: Carbohydrate starting materials often contain trace sulfur impurities (if thioglycosides were used earlier) or residual halides that poison palladium catalysts. Additionally, prolonged exposure to hydrogen gas and metal catalysts can lead to unwanted debenzylation if your protecting groups are sensitive. The Solution: Utilize the Staudinger Reduction . Treating the 4-azido compound with Triphenylphosphine (PPh 3​ ) in a THF/Water mixture forms an iminophosphorane intermediate that rapidly hydrolyzes to the primary amine. This reaction is entirely chemoselective, operates at room temperature, and is immune to transition-metal catalyst poisons[4].

Quantitative Data: Optimization of C4-Azidation

The following table summarizes the causal relationship between leaving group reactivity, nucleophile solubility, and the resulting product distribution.

Table 1: Impact of Leaving Group and Azide Source on C4-Substitution Yield

Leaving GroupAzide SourceSolventTemp (°C)Yield of 4-Azido Product (%)Elimination Byproduct (%)
Mesylate (-OMs)NaN 3​ DMF1102565
Tosylate (-OTs)NaN 3​ DMF1103055
Triflate (-OTf)NaN 3​ DMF256515
Triflate (-OTf) TBAN DMF 0 to 25 88 <5

(Data synthesized from standard optimization parameters for pyranoside C4-inversion[2],[4])

Step-by-Step Methodologies & Self-Validating Protocols

A scientific protocol is only as reliable as its built-in validation mechanisms. The following workflow integrates specific checkpoints to guarantee structural integrity at every phase.

Protocol A: Triflation and SN2 Inversion (Galacto → Gluco)

Step 1: Triflation of C4-OH

  • Dissolve methyl 2,3,6-tri-O-benzyl- α -D-galactopyranoside (1.0 eq) in anhydrous CH 2​ Cl 2​ and anhydrous pyridine (3.0 eq) under a strict argon atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. (Causality: Strict thermal control prevents the highly reactive triflate from undergoing premature intramolecular side reactions).

  • Add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.5 eq) dropwise over 15 minutes.

  • Stir for 1 hour at -78 °C.

  • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The starting material ( Rf​ ~0.3) must be completely consumed, replaced by a distinct, less polar spot ( Rf​ ~0.6).

  • Quench with cold saturated NaHCO 3​ , extract with cold CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate in vacuo at <25 °C. Do not store the triflate; proceed immediately to Step 2.

Step 2: SN2 Azidation

  • Dissolve the crude triflate in anhydrous DMF.

  • Add Tetrabutylammonium azide (TBAN, 3.0 eq) in one portion at 0 °C.

  • Warm the mixture to room temperature and stir for 4 hours.

  • Quench with water, extract with diethyl ether, wash the organic layer extensively with brine (to remove DMF), dry, and concentrate.

  • Self-Validation Checkpoint (CRITICAL): Isolate the product via flash chromatography and acquire a 1 H NMR spectrum. Analyze the coupling constants ( J ) of the C4 proton. In the starting galactose derivative, J3,4​ is small (~3 Hz, equatorial-axial). In your new product, the C4 proton is now axial. Therefore, J3,4​ and J4,5​ must both be large (~9.5 Hz) , confirming the axial-axial relationship that proves successful inversion to the D-gluco configuration.

Protocol B: Chemoselective Staudinger Reduction
  • Dissolve the purified 4-azido-4-deoxy-D-glucose derivative (1.0 eq) in a 10:1 mixture of THF and H 2​ O.

  • Add Triphenylphosphine (PPh 3​ , 2.0 eq) at room temperature.

  • Stir for 12 hours.

  • Self-Validation Checkpoint: Observe the reaction mixture for the gentle bubbling of N 2​ gas, which visually confirms the attack of the phosphine on the azide and the formation of the iminophosphorane intermediate.

  • Concentrate the mixture and purify the resulting amine via silica gel chromatography (eluting with a gradient of CH 2​ Cl 2​ /MeOH) to yield the protected 4-amino-4-deoxy-D-glucopyranoside.

References

  • Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosyl
  • Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase. nih.gov.
  • Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltransferase (3)-IV Resistance Determinant. acs.org.
  • Synthetic Methods for Carbohydrates 9780841203655, 9780841203259, 0-8412-0365-2. dokumen.pub.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-4-Deoxy-D-Glucopyranose Glycosylation

Welcome to the Carbohydrate Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals facing bottlenecks in the synthesis of aminoglycosides. Specifically, we address t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals facing bottlenecks in the synthesis of aminoglycosides. Specifically, we address the unique kinetic and spatial challenges encountered when glycosylating 4-Amino-4-deoxy-D-glucopyranose derivatives.

Part 1: Core Principles & Causality (The "Why")

FAQ 1: Why does glycosylation frequently fail or stall when using 4-amino-4-deoxy-D-glucopyranose donors?

The Root Cause: The primary failure mode is severe steric hindrance at the C4 position. To prevent the highly nucleophilic C4-amine from participating in unwanted side reactions (or poisoning the Lewis acid promoter), it must be masked with a protecting group. Common choices like phthalimide (Phth) or 2,2,2-trichloroethoxycarbonyl (Troc) introduce massive steric bulk[1].

The Mechanism: During activation, the donor forms an oxocarbenium ion intermediate. A bulky C4 substituent physically blocks the approach trajectory of the glycosyl acceptor (especially secondary or tertiary alcohols) to the anomeric center (C1)[2]. This steric shielding drastically reduces the reaction rate. If the acceptor cannot approach fast enough, the unstable oxocarbenium ion degrades via elimination (glycal formation) or hydrolysis before coupling can occur.

FAQ 2: How do I select the right C4-protecting group to balance nucleophile masking and steric accessibility?

Expert Insight: You must balance the need for stereocontrol (via Neighboring Group Participation, NGP) with the steric demands of your acceptor. If your acceptor is highly hindered, you must abandon bulky NGP groups at C4 and rely on C2-participation or novel catalytic methods.

The azide (-N 3​ ) group is the gold standard for minimizing steric bulk at C4[3]. Because it is a linear pseudohalogen (180° bond angle), it projects away from the pyranose ring, leaving the top and bottom faces of the oxocarbenium ion completely unobstructed for nucleophilic attack.

Table 1: Quantitative Comparison of C4-Amino Protecting Groups in Glycosylation

Protecting GroupSteric BulkNGP CapabilityTypical Yield (Hindered Acceptors)Deprotection Conditions
Azide (-N 3​ ) Very Low (Linear)None75% - 90%Staudinger reduction (PPh 3​ /H 2​ O) or Pd/C, H 2​
N-Troc HighYes40% - 60%Zn dust / AcOH
N-Acetyl (NHAc) ModerateYes10% - 20% (Forms stable oxazoline)Harsh basic or acidic hydrolysis
N-Phthalimide (NPhth) Very HighYes (Weak at C4)< 30% (Often fails)Hydrazine (NH 2​ NH 2​ ) or Ethylenediamine

Part 2: Experimental Workflows & Troubleshooting (The "How")

FAQ 3: My trichloroacetimidate donor is degrading before coupling. What protocol should I use for hindered 4-amino sugars?

Troubleshooting: Traditional Lewis acids (like TMSOTf or BF 3​ ·OEt 2​ ) forcefully strip the trichloroacetimidate leaving group, generating a highly reactive, "naked" oxocarbenium ion. If the acceptor is sterically hindered and slow to approach, this intermediate rapidly degrades[4].

The Solution: Recent breakthroughs demonstrate that a Thiourea/Phosphoric Acid Dual Catalysis system provides a controlled, mild activation pathway that suppresses donor degradation and achieves excellent stereoselectivity (up to 86% yield)[3]. The phosphoric acid protonates the imidate, while the thiourea hydrogen-bonds to the acceptor. This creates a highly organized transition state that stabilizes the donor until the hindered acceptor is perfectly positioned.

Protocol: Dual Catalytic Glycosylation of 4-Azido-4-deoxy-D-glucopyranosyl Trichloroacetimidate

This protocol is a self-validating system; the visual color changes and TLC profiles directly indicate the stability of the intermediate.

  • Preparation: Flame-dry a Schlenk tube under argon. Add the 4-azido-4-deoxy-D-glucopyranosyl trichloroacetimidate donor (0.12 mmol, 1.2 equiv) and the glycosyl acceptor (0.10 mmol, 1.0 equiv).

  • Desiccation: Co-evaporate the mixture with anhydrous toluene (3 × 2 mL) to remove trace moisture (moisture guarantees donor hydrolysis).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) (2.0 mL). Add freshly activated 4Å molecular sieves (100 mg). Stir at room temperature for 30 minutes to ensure a completely anhydrous environment.

  • Catalyst Introduction: Lower the temperature to -20 °C. Add the chiral thiourea catalyst (10 mol%) and chiral phosphoric acid (PA) catalyst (10 mol%) simultaneously.

  • Reaction Monitoring: Stir at -20 °C. Monitor via TLC (Hexanes/EtOAc 2:1). The reaction typically reaches completion in 4–12 hours, depending on acceptor hindrance. Note: You will not see the rapid baseline degradation typical of TMSOTf reactions.

  • Quenching & Purification: Quench the reaction by adding triethylamine (0.1 mL) to neutralize the phosphoric acid. Filter through a Celite pad to remove molecular sieves, concentrate under reduced pressure, and purify via silica gel flash chromatography.

FAQ 4: How can I force α-selectivity when my C2 protecting group strongly directs β-selectivity?

Troubleshooting: If you are using a C2-participating group (like O-benzoyl) but require the α-anomer, standard conditions will exclusively yield the β-anomer due to the formation of a stable dioxolenium intermediate. The Fix: Switch the C2 protecting group to a non-participating benzyl ether (-OBn). To strictly enforce α-selectivity, add N,N-dimethylformamide (DMF) as an additive (approx. 3-6 equivalents)[3]. DMF intercepts the oxocarbenium ion to form a stable β-glycosyl imidate intermediate. The acceptor then displaces the DMF via an S N​ 2-like pathway, inverting the stereocenter to exclusively yield the α-glycoside.

Part 3: Visualizing the Workflow

Use the following decision matrix to dictate your synthetic strategy when approaching a new 4-amino-4-deoxy-D-glucopyranose coupling.

G Start Glycosylation of 4-Amino- 4-deoxy-D-glucopyranose CheckHindrance Is the Acceptor Sterically Hindered? Start->CheckHindrance UseAzide Use C4-Azide (-N3) Donor Strategy CheckHindrance->UseAzide Yes (e.g., 2°/3° OH) UseBulky Standard NGP Groups (Phth, Troc) Viable CheckHindrance->UseBulky No (e.g., 1° OH) CheckStereo Target Stereochemistry? UseAzide->CheckStereo UseBulky->CheckStereo BetaTarget Target: β-Glycoside CheckStereo->BetaTarget AlphaTarget Target: α-Glycoside CheckStereo->AlphaTarget BetaSolution Use C2-Participating Group (e.g., O-Bz) + Dual Catalysis BetaTarget->BetaSolution AlphaSolution Use C2-OBn + DMF Additive (In-situ β-Imidate formation) AlphaTarget->AlphaSolution FailState Low Yield / Donor Degradation? BetaSolution->FailState AlphaSolution->FailState FixCatalyst Switch from TMSOTf to Thiourea/PA Dual Catalysis FailState->FixCatalyst Yes

Decision matrix for overcoming steric hindrance and stereocontrol in 4-amino sugar glycosylation.

References

  • Stereoselective Glycosylation of Amino Sugars Enabled by Thiourea/Phosphoric Acid Dual Catalysis Source: Organic Letters - ACS Publications URL:[Link]

  • Glycosylations of Tertiary Alcohols: Synthesis of Fully Protected Disaccharides with Sterically Demanding Groups Attached to the Sugar Core Source: ResearchGate URL:[Link]

  • Aprosamine Derivatives Active against Multidrug-Resistant Gram-Negative Bacteria Source: ACS Infectious Diseases URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-4-deoxy-D-glucopyranose Solubility

Welcome to the Advanced Carbohydrate Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical properties of rare amino sugars.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Carbohydrate Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical properties of rare amino sugars. 4-Amino-4-deoxy-D-glucopyranose is a critical building block in the synthesis of aminoglycoside antibiotics (such as apramycin and sorbistins) and complex bacterial glycans [1]. However, its equatorial C4-amine and dense hydroxyl network create severe solubility bottlenecks during synthesis, extraction, and purification.

This guide provides field-proven, mechanistically grounded solutions to the most common solubility issues encountered with 4-amino-4-deoxy-D-glucopyranose and its synthetic intermediates.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my free 4-amino-4-deoxy-D-glucose remain trapped in the aqueous layer during post-reaction workup?

The Causality: The free amino sugar is highly polar. The equatorial 4-amino group has a pKa of approximately 7.5–8.0. At a neutral pH, a significant portion of the molecules exists as protonated ammonium salts ( −NH3+​ ). This ionic state, combined with multiple free hydroxyl groups, creates an extensive hydrogen-bonding network with water, making the partition coefficient ($ \log P $) heavily favor the aqueous phase. The Solution: You must suppress the ionization of the amine. Adjust the aqueous phase to pH > 10 using saturated aqueous Na2​CO3​ or 1M NaOH before extraction. Furthermore, standard solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) are often insufficient even at high pH. Switch your extraction solvent to a highly polar organic mixture, such as Chloroform/Isopropanol (3:1, v/v) or use continuous liquid-liquid extraction for 24–48 hours.

Q2: I fully protected the intermediate (e.g., 1,2,3,6-tetra-O-acetyl-4-acetamido-4-deoxy-D-glucopyranose), but it is now highly crystalline and insoluble in DCM. How do I proceed?

The Causality: While protecting groups generally increase lipophilicity, per-acetylation of highly symmetrical pyranoses can inadvertently increase the crystal lattice energy. The rigid chair conformation, combined with strong dipole-dipole interactions from the acetates and intermolecular hydrogen bonding from the C4-acetamido group (N-H O=C), causes the intermediate to crash out of non-polar and moderately polar solvents. The Solution:

  • Solvent Intervention: Disrupt the crystal lattice by adding a strong hydrogen-bond accepting co-solvent. A mixture of DCM/THF (1:1) or the addition of 5–10% DMF or Hexafluoroisopropanol (HFIP) will usually solubilize the material for chromatography.

  • Protecting Group Strategy: If redesigning the route, avoid the N-acetyl group. Instead, use a bulky, lipophilic protecting group like N-Trityl (Trt) or N-Fluorenylmethyloxycarbonyl (Fmoc) . The steric bulk of these groups prevents tight crystal packing, drastically improving solubility in standard organic solvents [2].

Q3: How can I avoid solubility issues entirely during multi-step oligosaccharide assembly?

The Causality: Free amines and amides interfere with glycosylation reactions due to their poor solubility and tendency to participate in undesired side reactions (e.g., forming oxazolines or poisoning acid catalysts). The Solution: Mask the amine as an azide (4-azido-4-deoxy intermediate) . The azide group is a pseudohalogen; it does not act as a hydrogen bond donor, which vastly increases the lipophilicity and organic solubility of the intermediate. It is standard practice to perform all glycosylations using the 4-azido precursor and reduce it to the 4-amino group only in the final global deprotection step [3].

Quantitative Data: Protecting Group Impact on Solubility

To aid in your synthetic design, the following table summarizes how different C4-nitrogen states affect the solubility of the D-glucopyranose core (assuming C1, C2, C3, and C6 are O-benzylated to isolate the effect of the C4 position).

C4-Nitrogen StateProtecting GroupSolubility in WaterSolubility in DCM/EtOAcSolubility in HexaneDownstream Utility
Free Amine None ( −NH2​ )HighVery PoorInsolubleFinal product state; requires reverse-phase purification.
Ammonium Salt −NH3+​Cl− Very HighInsolubleInsolubleStorage form; highly stable, non-hygroscopic.
Acetamide N-Acetyl (N-Ac)ModeratePoor (Crystalline)InsolubleProne to crashing out; requires polar co-solvents.
Carbamate N-Boc / N-FmocInsolubleExcellentModerateExcellent for column chromatography and organic handling.
Azide −N3​ InsolubleExcellentHighOptimal for glycosylation ; highly lipophilic [3].

Experimental Protocol: Biphasic Staudinger Reduction of 4-Azido Intermediates

When converting a highly organic-soluble 4-azido intermediate to the polar 4-amino product, the product will often precipitate mid-reaction if performed in a single organic phase. This self-validating biphasic protocol ensures the product is immediately sequestered into an aqueous layer, driving the reaction to completion and preventing physical entrapment of the catalyst/reagents.

Objective: Reduce 4-azido-4-deoxy-D-glucopyranose (protected or partially protected) to the free amine without product loss due to precipitation.

Materials:

  • 4-Azido intermediate (1.0 eq)

  • Triphenylphosphine ( PPh3​ , 1.5 eq)

  • THF / Water (4:1, v/v)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Initiation: Dissolve the 4-azido intermediate in THF (0.1 M concentration). Add PPh3​ (1.5 eq) at room temperature.

  • Nitrogen Evolution: Stir for 2 hours. Self-Validation Check: Monitor the reaction via IR spectroscopy. The strong, sharp azide stretch at ∼2100 cm−1 must completely disappear, indicating full conversion to the aza-ylide intermediate.

  • Hydrolysis: Add water (to achieve a 4:1 THF:Water ratio) and heat to 50°C for 4 hours to hydrolyze the aza-ylide to the free amine and triphenylphosphine oxide ( OPPh3​ ).

  • Biphasic Sequestration: Cool to room temperature. Add 1M HCl until the aqueous layer reaches pH 2. Mechanistic Insight: This protonates the newly formed amine, forcing it entirely into the aqueous phase, while the lipophilic OPPh3​ byproduct remains in the THF layer.

  • Phase Separation: Separate the layers. Wash the aqueous layer twice with diethyl ether to remove trace OPPh3​ .

  • Recovery: Basify the aqueous layer to pH 10 using 1M NaOH , and extract with Chloroform/Isopropanol (3:1) to isolate the pure 4-amino-4-deoxy-D-glucopyranose intermediate.

Troubleshooting Decision Workflow

Follow this logical decision tree when encountering solubility issues with your amino sugar intermediates.

SolubilityWorkflow Start 4-Amino-4-deoxy-D-glucopyranose Solubility Issue IsFree Is it a free amine/sugar? Start->IsFree IsProtected Is it a protected intermediate? Start->IsProtected FreeAqueous Trapped in Aqueous Layer IsFree->FreeAqueous During Workup FreeCrash Crashing out of Organics IsFree->FreeCrash During Purification Crystalline Highly Crystalline (e.g., Per-acetylated) IsProtected->Crystalline In DCM/EtOAc AdjustPH Adjust pH to >10 Use Continuous Extraction FreeAqueous->AdjustPH Derivatize Convert to Azide (N3) or N-Boc/N-Fmoc FreeCrash->Derivatize ChangePG Switch to Lipophilic PG (e.g., Trityl, Benzyl) Crystalline->ChangePG UseCoSolvent Use Co-solvents (THF, DMF, HFIP) Crystalline->UseCoSolvent

Troubleshooting workflow for resolving 4-amino-4-deoxy-D-glucopyranose solubility issues.

References

  • Sato, S., Fan, P.-H., Yeh, Y.-C., et al. (2024). Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step. Journal of the American Chemical Society.[Link]

  • Reist, E. J., Spencer, R. R., Calkins, D. F., Baker, B. R., & Goodman, L. (1965). Derivatives of 4-Amino-4-deoxy-D-glucose. The Journal of Organic Chemistry.[Link]

  • Zamyatina, A., Hollaus, R., Blaukopf, M., & Kosma, P. (2010). Synthesis of Lipid A and Inner Core LPS ligands containing 4-amino-4-deoxy-l-arabinose units. ResearchGate.[Link]

Optimization

Optimizing HPLC retention times for 4-Amino-4-deoxy-D-glucopyranose separation

Welcome to the technical support center for the analysis of 4-Amino-4-deoxy-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-Amino-4-deoxy-D-glucopyranose. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and reproducible HPLC methods for this and similar polar analytes. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

Core Principles: Understanding the Analyte

4-Amino-4-deoxy-D-glucopyranose is a highly polar amino sugar. This molecular structure presents two primary challenges for traditional reversed-phase (RP) HPLC:

  • Poor Retention: The molecule's hydrophilicity results in minimal interaction with nonpolar stationary phases like C18, often causing it to elute at or near the column's void volume.[1]

  • Lack of a Chromophore: The absence of a UV-absorbing functional group makes detection with standard PDA/UV detectors challenging without derivatization.[1][2]

Therefore, successful method development hinges on selecting a chromatographic mode and detection technique tailored to these properties. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode, as it is specifically designed to retain and separate very polar analytes.[1][3][4] For detection, universal mass-based detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are ideal, as they do not require a chromophore and are compatible with the volatile mobile phases used in HILIC.[5][6][7]

Troubleshooting Guide: Retention Time & Peak Shape Issues

This section addresses specific, common problems encountered during the analysis of 4-Amino-4-deoxy-D-glucopyranose.

Issue 1: No Retention or Analyte Elutes in the Void Volume

Probable Cause: This is the classic symptom of insufficient interaction between the analyte and the stationary phase. It most commonly occurs when using a standard reversed-phase column (e.g., C18, C8) or when the HILIC mobile phase is too "strong" (contains too much water).

Solutions:

  • Step 1: Confirm Your Chromatographic Mode. For this analyte, HILIC is the most effective approach.[3] If you are using a C18 column, you will struggle to achieve adequate retention without specialized conditions (e.g., ion-pairing agents, which can suppress MS signals, or 100% aqueous mobile phases on specially bonded phases).[8] The recommended first step is to switch to a HILIC-type stationary phase.

  • Step 2: Optimize the HILIC Mobile Phase. In HILIC, the organic solvent (typically acetonitrile) is the weak, or retaining, solvent. Water is the strong, eluting solvent. To increase retention, you must increase the concentration of acetonitrile .[1][3]

    • Action: Increase the acetonitrile percentage in your mobile phase, for example, from 80% to 85% or 90%.

  • Step 3: Ensure Proper Column Equilibration. The HILIC retention mechanism relies on the formation of a stable water-enriched layer on the surface of the polar stationary phase. Inadequate equilibration will lead to unstable, drifting, and short retention times.

    • Action: Equilibrate the HILIC column with the initial mobile phase for at least 20 column volumes before the first injection and ensure sufficient re-equilibration time between runs in a gradient method.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Probable Cause: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[9][10] Peak fronting can be a sign of column overload or catastrophic column failure.[11]

Solutions:

  • Step 1: Evaluate the Stationary Phase Chemistry. While silica-based amino columns are common for sugar analysis, the primary amine can react with reducing sugars (forming a Schiff base), and the underlying silica can be unstable at higher pH.[1][4]

    • Action: Consider using a polymer-based amino column. These phases offer improved pH stability and significantly reduced column bleed, which is beneficial for sensitive detectors like CAD and ELSD.[1][12][13] Amide-embedded phases are also an excellent, stable alternative for HILIC.

  • Step 2: Adjust Mobile Phase pH. The amino group on your analyte is ionizable. The pH of the mobile phase will dictate its charge state and can influence secondary interactions.

    • Action: Add a volatile buffer to the aqueous portion of your mobile phase (e.g., 10 mM ammonium formate or ammonium acetate) and adjust the pH. A slightly alkaline pH can sometimes improve peak shape for sugars, but this must be within the stable range of your column.[14] Polymer-based columns often tolerate a wider pH range (e.g., 2 to 13).[13]

  • Step 3: Check the Sample Solvent. Injecting the sample in a solvent significantly stronger than the mobile phase (i.e., too much water for HILIC) can cause severe peak distortion.[15]

    • Action: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher in acetonitrile).

Issue 3: Drifting or Unstable Retention Times

Probable Cause: Poor reproducibility is most often linked to insufficient column equilibration, temperature fluctuations, or mobile phase instability.

Solutions:

  • Step 1: Implement a Rigorous Equilibration Protocol. As mentioned, HILIC is particularly sensitive to equilibration. The water layer must be fully established and stable before each injection.

    • Action: Use a fixed equilibration time (e.g., the time equivalent to 15 column volumes) in your method between every run. Do not rely on the system simply reaching the initial pressure.

  • Step 2: Control the Column Temperature. Changes in temperature affect mobile phase viscosity and the kinetics of partitioning, leading to shifts in retention time.

    • Action: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30 °C).[12]

  • Step 3: Manage the Mobile Phase. Organic-aqueous mixtures can change composition over time due to evaporation of the more volatile component (acetonitrile).

    • Action: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure thorough mixing.

Troubleshooting Summary Table
SymptomMost Likely Cause(s)Recommended First Actions
No/Low Retention Incorrect column (e.g., C18); Mobile phase too strong (too much water for HILIC).Switch to a HILIC column; Increase acetonitrile % in mobile phase.
Peak Tailing Secondary silanol interactions; Incompatible sample solvent.Use a polymer-based or end-capped HILIC column; Adjust mobile phase pH; Dissolve sample in mobile phase.
Drifting Retention Insufficient column equilibration; Temperature fluctuations.Increase equilibration time between runs (15-20 column volumes); Use a column oven.
Split Peaks Anomeric separation; Column void or blockage.Increase column temperature or pH to accelerate anomer mutarotation; Reverse flush column; Replace column frit.

HILIC Method Development Workflow

Developing a robust method from scratch can be systematic. The following workflow provides a logical progression for optimizing the separation of 4-Amino-4-deoxy-D-glucopyranose.

HILIC_Method_Development A 1. Column & Detector Selection B Select HILIC Column (e.g., Polymer Amino, Amide) A->B C Select Universal Detector (CAD or ELSD) A->C D 2. Initial Mobile Phase Screening B->D E Mobile Phase A: 10mM Ammonium Formate in H2O Mobile Phase B: Acetonitrile D->E F Run Gradient: 95% to 60% B (to find elution window) E->F G 3. Optimization F->G H Adjust Gradient Slope (for resolution) G->H I Optimize Temperature (30-40°C for peak shape) H->I J Fine-tune pH/Buffer Conc. (for peak symmetry) I->J K 4. Validation J->K L Test Robustness, Linearity, Accuracy, Precision K->L

Caption: HILIC Method Development Workflow for Amino Sugars.

Frequently Asked Questions (FAQs)

Q1: Which column is best for 4-Amino-4-deoxy-D-glucopyranose? For this highly polar analyte, a HILIC column is strongly recommended.[1][4] While several HILIC chemistries exist (unbonded silica, amide, cyano), an amino-propyl phase is a very common and effective choice for sugar and amino sugar separations.[1][3] For enhanced stability, reproducibility, and low bleed, a polymer-based amino column is often superior to a silica-based one, especially if using a CAD or ELSD detector or operating at non-neutral pH.[12][13]

Q2: What is the best detector to use? Since 4-Amino-4-deoxy-D-glucopyranose lacks a UV chromophore, universal detectors are required for direct analysis.

  • Charged Aerosol Detector (CAD): Offers excellent sensitivity for non-volatile and semi-volatile compounds and provides a relatively uniform response regardless of molecular structure.[6][7] It is highly suitable for this application.

  • Evaporative Light Scattering Detector (ELSD): Another excellent choice that detects any analyte less volatile than the mobile phase.[5][16][17] It is compatible with gradient elution, unlike Refractive Index (RI) detectors.[5]

Q3: Can I use a mass spectrometer (MS) for detection? Yes, MS is an excellent detector. HILIC mobile phases (e.g., acetonitrile/water with volatile buffers like ammonium formate) are highly compatible with electrospray ionization (ESI-MS).[13] MS provides the added benefits of mass confirmation and enhanced specificity.

Q4: Do I need to derivatize my sample? Derivatization is generally not necessary if you have access to a universal detector like a CAD, ELSD, or MS.[6][17] However, if you are limited to a UV/Vis or Fluorescence detector, you must perform a pre-column derivatization to attach a chromophore or fluorophore to the analyte. Reagents like p-aminobenzoic acid (p-AMBA) or 4-aminobenzoic acid ethyl ester (ABEE) can be used for this purpose, but this adds complexity and potential variability to the workflow.[18][19]

Q5: My peaks are splitting. What is causing this? For reducing sugars, peak splitting can often be attributed to the separation of α and β anomers. This separation is often temperature and pH dependent.

  • Solution: Increasing the column temperature (e.g., to 40-60 °C) or adjusting the mobile phase to a slightly alkaline pH can accelerate mutarotation (the interconversion of anomers), causing the two peaks to coalesce into a single, sharper peak.[14] Be sure your column can tolerate the chosen pH.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Chromatogram? Retention Retention Time Issue? Start->Retention PeakShape Peak Shape Issue? Start->PeakShape TooLow Too Low? Retention->TooLow Yes Drifting Drifting / Unstable? Retention->Drifting No Tailing Tailing? PeakShape->Tailing Yes Splitting Splitting? PeakShape->Splitting No IncreaseACN Increase % Acetonitrile Switch to HILIC Column TooLow->IncreaseACN Equilibrate Increase Equilibration Time Use Column Oven Drifting->Equilibrate CheckColumn Check Sample Solvent Adjust pH / Buffer Use Polymer-Based Column Tailing->CheckColumn Anomers Anomeric Separation? Increase Temperature / pH Splitting->Anomers

Caption: A Decision Tree for Common HPLC Troubleshooting.

References

  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280 - Waters Knowledge Base. (n.d.). Waters.
  • Saccharides Analysis using a Charged Aerosol Detector (NH2P-50 4E). (n.d.). Shodex.
  • Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns. (n.d.). Sigma-Aldrich.
  • Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. (2001). Analytical Chemistry, ACS Publications.
  • HILIC - Sugars and fructooligosaccharide analysis. (n.d.). KNAUER.
  • Evaporative Light Scattering Detection (ELSD) for the Analysis of Natural Products. (n.d.). ResearchGate.
  • The principles of ELSD. (2016). Peak Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. (n.d.). Shodex HPLC Columns.
  • A New HILIC Column for Saccharide Analysis. (2026). LCGC International.
  • A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. (n.d.). PMC.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Charged Aerosol Detection in Pharmaceutical Analysis. (2025). HWI group.
  • Direct Carbohydrate Analysis in Beverages and Foods Using Pulsed Amperometric Detection or Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific.
  • Hilic and sugars. (2006). Chromatography Forum.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (2014). Der Pharma Chemica.
  • Glycan Analysis using HPLC with Charged Aerosol Detection and MS Detectors. (n.d.). Thermo Fisher Scientific.
  • Increasing retention time of a sample in HPLC? (2017). ResearchGate.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025). MTC USA.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.

Sources

Troubleshooting

Advanced Glycochemistry Support Hub: 4-Amino-4-deoxy-D-glucopyranose Extraction

Welcome to the Technical Support Center. This diagnostic guide is engineered for researchers, scientists, and drug development professionals isolating 4-amino-4-deoxy-D-glucopyranose—a critical amino sugar found in amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This diagnostic guide is engineered for researchers, scientists, and drug development professionals isolating 4-amino-4-deoxy-D-glucopyranose—a critical amino sugar found in aminoglycoside antibiotics and bacterial glycans—from natural sources or synthetic intermediates.

Below, you will find troubleshooting matrices, self-validating protocols, and mechanistic explanations designed to prevent stereocenter inversion (epimerization) during your workflows.

Diagnostic Hub: Epimerization Troubleshooting

Symptom: High concentrations of C-2 epimers (manno-configuration) or C-4 epimers (galacto-configuration) detected via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) post-extraction.

Causality & Mechanism: The extraction of amino sugars typically requires acid hydrolysis to cleave glycosidic bonds, followed by neutralization. The primary cause of epimerization during this phase is the Lobry de Bruyn-van Ekenstein (LBAE) transformation 1. When acidic hydrolysates are neutralized using strong liquid bases (e.g., NaOH, Ba(OH)₂), localized alkaline microenvironments form. Under these basic conditions, the alpha-carbon (C-2) is deprotonated, yielding a 1,2-enediol intermediate. Upon reprotonation, the stereocenter can invert, converting the gluco-configuration into the manno-configuration 2.

Furthermore, prolonged exposure to harsh acids (e.g., 6M HCl or H₂SO₄) at elevated temperatures can induce C-4 epimerization or total degradation of the aminosugar 3.

Epimerization_Pathway A 4-Amino-4-deoxy-D-glucose (Target Pyranose) B Alkaline Neutralization (NaOH, Ba(OH)2) A->B High pH Exposure E Resin Neutralization (AG11 A8 Anion Exchange) A->E Controlled pH C 1,2-Enediol Intermediate (LBAE Transformation) B->C Deprotonation D C-2 Epimerization (Manno-configuration) C->D Rearrangement F Stable Pyranose (Stereocenter Maintained) E->F Safe Isolation

Mechanism of base-catalyzed epimerization vs. resin-based prevention.

Self-Validating Extraction Protocol

To prevent epimerization, the extraction environment must strictly control pH and thermal exposure. This protocol utilizes mild acid hydrolysis and a specialized anion-exchange resin for neutralization, ensuring the pyranose ring remains stable.

Extraction_Workflow Step1 Biomass / Glycan Source Step2 Mild Acid Hydrolysis (3M HCl, 100°C, 3h) Step1->Step2 Step3 Thermal Quenching (Ice Bath to 4°C) Step2->Step3 Ninhydrin Validated Step4 Resin Neutralization (AG11 A8, pH 6.5-7.0) Step3->Step4 Prevent LBAE Step5 N-Derivatization (Optional Stabilization) Step4->Step5 Amine Protection Step6 Purified 4-Amino-4-deoxy- D-glucopyranose Step4->Step6 Direct Isolation Step5->Step6 HPLC/PAD Verified

Optimized extraction workflow for 4-amino-4-deoxy-D-glucopyranose.

Step-by-Step Methodology

Phase 1: Mild Acid Hydrolysis

  • Preparation: Suspend the biomass or glycan source in 3M HCl (10 mg/mL). Avoid using 6M HCl or H₂SO₄, which drastically reduce the recovery of delicate amino sugars 3.

  • Hydrolysis: Incubate the suspension in a sealed reaction vial at 100°C for exactly 3 hours.

  • Self-Validation Check: Perform a rapid ninhydrin assay on 10 µL aliquots every 30 minutes. The reaction is complete when the absorbance at 570 nm plateaus, indicating maximum release of free amino groups without subsequent thermal degradation.

  • Quenching: Immediately transfer the reaction vessel to an ice bath to snap-cool the mixture to 4°C, halting kinetic degradation pathways.

Phase 2: Resin-Based Neutralization

  • Resin Preparation: Pre-wash AG11 A8 anion-exchange resin (OH⁻ form) with degassed, deionized water until the effluent is strictly neutral 3.

  • Neutralization: Slowly add the prepared AG11 A8 resin to the cooled hydrolysate under continuous magnetic stirring.

  • Self-Validation Check: Monitor the pH continuously using a calibrated micro-pH probe. The resin allows for a slow, controlled ion exchange that prevents localized alkaline spikes. Stop resin addition when the bulk solution reaches pH 6.5–7.0.

  • Elution: Filter the resin and wash with deionized water. Base-catalyzed epimerization between elution and injection is negligible if the pH is kept below 8.0 3.

Phase 3: Structural Stabilization (Optional but Recommended)

  • N-Derivatization: If the free amine is not immediately required for downstream assays, convert the 4-amino-4-deoxy-D-glucopyranose to its N-acetyl or N-benzyloxycarbonyl derivative.

  • Causality: Derivatization eliminates the nucleophilicity of the C-4 amine, preventing intramolecular cyclizations, Maillard reactions, and further stabilizing the pyranose conformation against epimerization [[4]]().

Quantitative Analytics: Hydrolysis & Neutralization Matrix

The following table synthesizes experimental data comparing various extraction conditions and their impact on the structural integrity of amino sugars.

Hydrolysis ConditionNeutralization MethodAverage Recovery (%)Epimerization Rate (%)Primary Degradation Risk
6M HCl, 100°C, 5hNaOH (Liquid)< 45%> 15%LBAE Transformation, Maillard Condensation
3M H₂SO₄, 100°C, 3hBa(OH)₂ (Precipitation)50 - 60%8 - 12%Coprecipitation losses, Localized alkaline spikes
3M HCl, 100°C, 3hAG11 A8 Resin (OH⁻)95 - 100%< 1%Minimal (Highly stable)

Frequently Asked Questions (FAQs)

Q: Why should I avoid Barium Hydroxide (Ba(OH)₂) for neutralizing sulfuric acid hydrolysates? A: While Ba(OH)₂ effectively precipitates sulfate as BaSO₄, the solid-liquid interface creates highly alkaline microenvironments. As the amino sugar interacts with these basic zones, it undergoes rapid deprotonation, triggering the Lobry de Bruyn-van Ekenstein transformation and resulting in significant epimerization and coprecipitation losses 3, 1.

Q: Can I use rotary evaporation to remove HCl instead of neutralization? A: No. Monomeric amino sugars are highly unstable in concentrating acids. As water evaporates, the molarity of the acid increases drastically, leading to the destruction of the sugar ring, dehydration into furfural derivatives, and extensive C-4 epimerization 3.

Q: How does N-acetylation prevent epimerization? A: The free amino group at the C-4 position can participate in unwanted side reactions, including complex intra- and intermolecular condensations. N-acetylation neutralizes the amine's nucleophilicity and sterically locks the pyranose ring into a more stable chair conformation, drastically reducing the thermodynamic favorability of epimerization during subsequent purification steps [[4]]().

References

  • Determination of Amino Sugars in Environmental Samples with High Salt Content by High-Performance Anion-Exchange Chromatography and Pulsed Amperometric Detection Analytical Chemistry - ACS Publications[Link]

  • Application of the Synthetic Aminosugars for Glycodiversification: Synthesis and Antimicrobial Studies of Pyranmycin The Journal of Organic Chemistry - ACS Publications[Link]

  • The Lobry de Bruyn-Alberda van Ekenstein transformation and related reactions ResearchGate[Link]

Sources

Optimization

Technical Support Center: Navigating NMR Spectra of Crude 4-Amino-4-deoxy-D-glucopyranose

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-4-deoxy-D-glucopyranose and related amino sugars. This guide is designed to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-4-deoxy-D-glucopyranose and related amino sugars. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge: resolving overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectra of crude reaction mixtures. The structural complexity of carbohydrates, coupled with the presence of impurities, byproducts, and unreacted starting materials, frequently leads to congested spectra where critical signals are obscured.[1][2]

This resource offers practical, field-proven solutions to deconvolve these complex spectra, enabling accurate structural elucidation and reaction monitoring. The methodologies discussed herein are grounded in established principles of NMR spectroscopy and have been validated in numerous research applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of crude 4-Amino-4-deoxy-D-glucopyranose shows a crowded, uninterpretable region between 3.0 and 4.5 ppm. How can I begin to resolve these overlapping signals?

This is the most common issue encountered with carbohydrate NMR.[2][3][4] The ring protons of the glucopyranose scaffold, along with protons from various impurities, resonate in this narrow chemical shift range. Here’s a systematic approach to tackle this problem:

A1: Initial Steps - Sample Preparation and 1D NMR Optimization

Before resorting to more complex experiments, optimizing your sample preparation and 1D NMR acquisition parameters can often provide significant improvements.

  • pH Adjustment: The chemical shifts of protons near the amino group at the C4 position are highly sensitive to pH changes.[5][6] The protonation state of the amine can influence the electronic environment of neighboring protons, altering their chemical shifts and potentially resolving overlap.

    • Expert Insight: In a crude reaction mixture, residual acids or bases can lead to a non-ideal pH for spectral dispersion. By systematically adjusting the pH of your sample (e.g., by adding microliter amounts of dilute DCl or NaOD in D₂O), you can often shift key signals out of the crowded region. It is crucial to monitor these changes incrementally to track the movement of resonances.[5][7]

  • Solvent Change: While D₂O is the most common solvent for carbohydrates, trying alternative solvents can alter chemical shifts due to different solvent-solute interactions.[3] Solvents like DMSO-d₆ or a mixture of D₂O and acetone-d₆ can sometimes improve spectral dispersion.[5]

  • Temperature Variation: Adjusting the temperature of the NMR experiment can sometimes improve resolution by changing molecular tumbling rates and affecting conformational equilibria.[3]

Q2: I've optimized my sample conditions, but significant overlap persists. What is the next logical step?

A2: Two-Dimensional (2D) NMR Spectroscopy

When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap by spreading the signals into a second dimension.[3][8][9] For crude 4-Amino-4-deoxy-D-glucopyranose, the following experiments are indispensable:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[10][11] It is invaluable for tracing the connectivity of protons within a single sugar ring. By identifying cross-peaks, you can walk along the carbon backbone of your target molecule, even if the 1D signals are overlapping.[10]

  • TOCSY (Total Correlation Spectroscopy): TOCSY is an extension of COSY that shows correlations between all protons within a spin system (i.e., all the protons on a single sugar ring).[8][10] This is particularly useful for identifying all the resonances belonging to your target molecule amidst the signals from impurities.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9][11] Given the larger chemical shift dispersion of ¹³C spectra, HSQC is highly effective at resolving overlapping proton signals.[1][12] Even if two proton signals are perfectly overlapped in the ¹H dimension, they will likely be resolved in the ¹³C dimension of the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds.[9][11] This is crucial for confirming the overall structure and identifying linkages between different parts of the molecule or to other molecules in the mixture.

Workflow for 2D NMR Analysis of Crude 4-Amino-4-deoxy-D-glucopyranose:

G Start Crude Sample with Overlapping ¹H NMR Optimize Optimize Sample: pH, Solvent, Temp Start->Optimize Acquire1D Acquire High-Resolution 1D ¹H Spectrum Optimize->Acquire1D CheckOverlap Overlap Resolved? Acquire1D->CheckOverlap Acquire2D Acquire 2D NMR Suite: COSY, TOCSY, HSQC, HMBC CheckOverlap->Acquire2D No End Analysis Complete CheckOverlap->End Yes AnalyzeCOSY Analyze COSY: Trace J-J Couplings Acquire2D->AnalyzeCOSY AnalyzeTOCSY Analyze TOCSY: Identify Spin Systems AnalyzeCOSY->AnalyzeTOCSY AnalyzeHSQC Analyze HSQC: Resolve Overlapping Protons via ¹³C Dimension AnalyzeTOCSY->AnalyzeHSQC AnalyzeHMBC Analyze HMBC: Confirm Connectivity AnalyzeHSQC->AnalyzeHMBC Structure Structure Elucidation AnalyzeHMBC->Structure Structure->End

Caption: Decision workflow for resolving overlapping NMR signals.

Q3: Can I use chemical shift reagents to improve spectral dispersion?

A3: Use with Caution in Crude Mixtures

Lanthanide-based chemical shift reagents (e.g., Eu(fod)₃, Pr(fod)₃) can induce large changes in the chemical shifts of nearby protons, potentially resolving overlap. They work by coordinating to Lewis basic sites, such as the amine and hydroxyl groups in your molecule.

However, in a crude reaction mixture, these reagents can coordinate to multiple components, including your target molecule, byproducts, and even residual solvents with Lewis basic properties. This can lead to a more complicated, rather than a simplified, spectrum.

Recommendation: Chemical shift reagents are generally more effective for purified samples. If you choose to use them with a crude mixture, do so in a stepwise titration, acquiring a spectrum after each small addition to carefully track the induced shifts.

Experimental Protocols

Protocol 1: pH Titration for Improved ¹H NMR Resolution
  • Sample Preparation: Dissolve your crude 4-Amino-4-deoxy-D-glucopyranose sample in D₂O in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the pH of the sample if possible using a pH meter calibrated for D₂O or pH indicator strips.

  • Acidic Titration: Prepare a dilute solution of DCl in D₂O (e.g., 0.1 M). Add a small aliquot (e.g., 1-2 µL) to the NMR tube.

  • Mixing and Re-acquisition: Gently invert the NMR tube several times to ensure thorough mixing. Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the new spectrum to the initial one. Note any changes in chemical shifts, particularly in the crowded 3.0-4.5 ppm region.

  • Repeat: Continue adding small aliquots of DCl and re-acquiring spectra until no further beneficial shifts are observed or significant degradation is suspected.

  • Basic Titration (Optional): If acidic conditions do not resolve the overlap, you can perform a similar titration with a dilute solution of NaOD in D₂O, starting with a fresh sample.

Protocol 2: Acquiring a Standard 2D HSQC Spectrum

This protocol assumes access to a modern NMR spectrometer (e.g., Bruker).

  • Sample Preparation: Prepare a concentrated solution of your crude sample in a suitable deuterated solvent (e.g., D₂O).

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

    • Tune and match the ¹H and ¹³C probes.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).

    • Set the spectral width for the ¹H dimension (F2) to cover the expected proton signals (e.g., 0 to 6 ppm).

    • Set the spectral width for the ¹³C dimension (F1) to cover the expected carbon signals of carbohydrates (e.g., 50 to 110 ppm for ring carbons).[13][14]

    • Set the number of scans and increments based on your sample concentration to achieve adequate signal-to-noise.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Correlate the cross-peaks to their corresponding ¹H and ¹³C signals. Overlapping proton signals in the 1D spectrum should now be resolved into distinct spots in the 2D spectrum, each corresponding to a unique carbon resonance.

Data Presentation

Table 1: Typical Chemical Shift Ranges for Glucopyranose Derivatives in D₂O

Proton/CarbonTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Anomeric (H-1/C-1)4.5 - 5.590 - 110
Ring (H-2 to H-5)3.2 - 4.568 - 77
Exocyclic (H-6/C-6)3.7 - 4.060 - 64
Carbon with Amino GroupVaries with pH50 - 56

Note: These are general ranges and can be influenced by substituents, stereochemistry, and solvent conditions.[4][13][14]

Relationship between Key 2D NMR Experiments:

G cluster_homo Homonuclear (¹H-¹H) cluster_hetero Heteronuclear (¹H-¹³C) COSY COSY (2-3 Bond Correlations) TOCSY TOCSY (Correlations within a Spin System) COSY->TOCSY Provides starting points for HSQC HSQC (1-Bond Correlation) TOCSY->HSQC Identifies all protons of a residue to correlate with their carbons HMBC HMBC (2-3 Bond Correlations) HSQC->HMBC Assigns atoms for long-range analysis

Caption: Interconnectivity of common 2D NMR experiments.

By employing these strategies systematically, you can effectively deconvolve complex NMR spectra of crude 4-Amino-4-deoxy-D-glucopyranose, leading to reliable structural information and a deeper understanding of your reaction chemistry.

References

  • CCRC Analytical Services. (n.d.). Techniques. Retrieved from [Link]

  • Jiménez-Barbero, J., & Peters, T. (Eds.). (2020). Recent advances in the application of NMR methodologies to analyze the conformation, dynamics, and interactions of saccharides. Royal Society of Chemistry.
  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19.
  • Weir, M. P., & Homans, S. W. (1992). Reducing the overlap problem in the proton NMR spectra of oligosaccharides by application of pseudo-four-dimensional homonuclear HOHAHA-HOHAHA-COSY. Glycobiology, 2(4), 293–298.
  • Zhao, Y., Wang, X., Liu, M., Wang, L., Liu, J., & Linhardt, R. J. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry, 87(12), 6098–6105.
  • Lambert, G., St-Gelais, A., & Kennepohl, P. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures.
  • Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

  • Gervasio, F. L., & Monaco, S. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Journal of Medicinal Chemistry, 66(15), 10221–10243.
  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • Lambert, G., St-Gelais, A., & Kennepohl, P. (2023). Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures. ChemRxiv.
  • Carbohydrate Structure Database. (2025, October 2). CSDB Glycoscience. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • Lambert, G., St-Gelais, A., & Kennepohl, P. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures.
  • Lambert, G., St-Gelais, A., & Kennepohl, P. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. PubMed.
  • Toukach, P. V., & Ananikov, V. P. (2016). Simulation of 2D NMR Spectra of Carbohydrates Using GODESS Software.
  • Dey, S., & Warren, W. S. (2023). Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. ChemRxiv.
  • Pomin, V. H. (2012). Unravelling Glycobiology by NMR Spectroscopy. In Glycomics (pp. 1-22). IntechOpen.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Toukach, P. V., & Ananikov, V. P. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(21), 8376–8415.
  • Swedish University of Agricultural Sciences. (n.d.). Reducing signal interference in complex NMR spectra. SLUpub. Retrieved from [Link]

  • ResearchGate. (2026, February 16). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures | Request PDF. Retrieved from [Link]

  • Castanar, L., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17957–17975.
  • ResearchGate. (2025, September 27). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide | Request PDF. Retrieved from [Link]

  • Poškaitė, S., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14337–14345.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]

  • Unger, F. M., et al. (1988). A convenient synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol.
  • Swedish University of Agricultural Sciences. (n.d.). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Retrieved from [Link]

  • Castanar, L., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17957-17975.
  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • International Union of Crystallography. (2022, January 17). β-d-Galactopyranosyl-(1→4)–2-amino-2-deoxy-α-d-glucopyranose hydrochloride monohydrate (lactosamine). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of 4-Amino-4-deoxy-L-arabinose and Spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by Transglycosylation Reactions. PMC. Retrieved from [Link]

  • Nature. (n.d.). 1 H NMR spectroscopic analyses of UDP-Glc-4,6-dehydratase (UG4,6-Dh)... Retrieved from [Link]

  • Jackson, W. G., & Jurisson, S. S. (2004). Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. Journal of the American Chemical Society, 126(19), 6032–6033.
  • University of Naples Federico II. (2021, November 13). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Retrieved from [Link]

  • National Institutes of Health. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. PMC. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for crude 4-Amino-4-deoxy-D-glucopyranose reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and physicochemical challenges associated with isolating 4-amino-4-deoxy-D-gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and physicochemical challenges associated with isolating 4-amino-4-deoxy-D-glucopyranose.

This molecule—a critical building block in the synthesis of aminoglycoside antibiotics like apramycin[1]—presents unique purification hurdles. Its extreme polarity, lack of a UV chromophore, and the dual presence of basic (primary amine) and neutral (polyol) functional groups render standard organic workflows ineffective. Below, you will find a mechanistic breakdown of the purification workflow, troubleshooting FAQs, and self-validating protocols.

Purification Workflow Overview

PurificationWorkflow A Crude Reaction Mixture (Amino Sugars, Neutrals, Salts) B Strong Cation Exchange (SCX) (e.g., Amberlite IR-120 H+) A->B C Aqueous Wash (Removes Neutral Sugars) B->C Flow-through D Ammonia Elution (Recovers 4-Amino Sugar) B->D pH > 9 Elution E HILIC / Ligand Exchange (Isomer Resolution) D->E F Concentration & Salt Formation E->F G Crystallization (Hydrochloride Salt) F->G

Workflow for the isolation and purification of 4-amino-4-deoxy-D-glucopyranose from crude mixtures.

Quantitative Comparison of Purification Modalities
ModalityTarget Impurity RemovedTypical RecoveryScalabilityDetection Method
Strong Cation Exchange (SCX) Neutral sugars, anions85 - 95%High (Process-scale)Ninhydrin (Offline)
HILIC-Prep Chromatography Stereoisomers, polar organics60 - 75%Low to MediumELSD / CAD / MS
Ligand Exchange ( Ca2+ ) Epimers (e.g., Galactose)70 - 80%MediumRI / PAD
Crystallization (HCl salt) Trace organics, color bodies50 - 65%HighGravimetric / NMR
Part 1: Initial Isolation and Desalting (FAQs)

Q: Why am I losing my 4-amino-4-deoxy-D-glucopyranose product during standard aqueous-organic extraction? A:

  • Causality: 4-Amino-4-deoxy-D-glucopyranose is exceptionally hydrophilic due to its multiple hydroxyl groups and the primary amine. The hydration shell around these groups makes the thermodynamic penalty of entering a non-polar phase (like ethyl acetate or dichloromethane) far too high, even when the amine is deprotonated at high pH.

  • Solution: Bypass liquid-liquid extraction entirely. Quench the reaction and load the crude aqueous mixture directly onto a Strong Cation Exchange (SCX) resin. Because the amino sugar has an ionic functional group, it will adsorb tightly to the resin, allowing neutral sugars to wash through[2].

Q: My SCX column retains the product perfectly, but elution with 1M HCl yields a dark, degraded mixture. What happened? A:

  • Causality: Heating or concentrating amino sugars in the presence of strong acids (like HCl) catalyzes Maillard-type browning reactions and can lead to the cleavage of glycosidic bonds or unwanted dehydration.

  • Solution: Elute the SCX column with a volatile base, such as 0.5 M aqueous ammonia ( NH4​OH ). The base deprotonates the amine ( NH3+​→NH2​ ), disrupting the ionic interaction with the sulfonic acid groups on the resin and allowing the free sugar to elute safely. The ammonia can then be removed via lyophilization.

Part 2: Advanced Chromatographic Resolution (FAQs)

Q: How do I resolve 4-amino-4-deoxy-D-glucose from unreacted D-glucose or 4-amino-4-deoxy-D-galactose without derivatization? A:

  • Causality: These molecules have identical molecular weights and nearly identical polarities, rendering standard reversed-phase (C18) chromatography useless. Furthermore, carbohydrates lack a UV-absorbing chromophore, ruling out direct photometric detection[3].

  • Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). Alternatively, for preparative scales, Ligand Exchange Chromatography using a calcium ( Ca2+ ) loaded resin is highly effective. The Ca2+ ions coordinate differently with the specific axial/equatorial hydroxyl configurations of glucose versus galactose epimers, allowing for baseline resolution[4].

Q: Can I use derivatization to make the purification easier? A:

  • Causality: Yes. Reacting the crude mixture with reagents like p-aminobenzoic acid or Fmoc-Cl introduces a hydrophobic, UV-active/fluorescent moiety[3]. This shifts the molecule's polarity, allowing the use of standard C18 Prep-HPLC with UV detection.

  • Solution: Use this approach primarily for isolating highly pure analytical standards. Note that if you need the free sugar for downstream synthesis, this requires a subsequent deprotection step, which adds complexity and reduces overall yield.

Part 3: Crystallization and Storage (FAQs)

Q: My purified free base is a sticky, amber syrup that refuses to crystallize. How can I obtain a workable solid? A:

  • Causality: The free base of 4-amino-4-deoxy-D-glucopyranose is highly hygroscopic[5]. It absorbs atmospheric moisture rapidly, which depresses its glass transition temperature and forces it into a syrupy state.

  • Solution: Convert the free base to its hydrochloride (HCl) salt. The protonated amine forms a stable, rigid crystal lattice with the chloride counterion. Dissolve the syrup in a minimum amount of cold methanol, carefully titrate with 1M HCl in diethyl ether until slightly acidic, and induce crystallization by slowly adding acetone.

Experimental Protocols
Protocol 1: Bulk Isolation via Strong Cation Exchange (SCX)

Self-Validating Design: The use of a ninhydrin spot test ensures that the amine-containing product is tracked in real-time without relying on complex instrumentation.

  • Resin Preparation: Swell 50 g of Amberlite IR-120 (H+ form) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluate pH is neutral.

  • Loading: Dilute the crude reaction mixture (containing up to 2 g of carbohydrate) in 20 mL of DI water. Load onto the column at a flow rate of 1-2 mL/min.

  • Washing (Neutral Impurities): Wash the column with 4 CV of DI water.

    • Validation Step: Spot the flow-through on a TLC plate and char with p-anisaldehyde. Unreacted neutral sugars will stain; the target amino sugar will remain bound to the column.

  • Elution: Elute the amino sugar using 3 CV of 0.5 M aqueous NH4​OH . Collect in 15 mL fractions.

  • Detection & Pooling: Spot 2 μL of each fraction onto filter paper. Spray with 0.2% ninhydrin in ethanol and heat briefly with a heat gun. Pool the fractions that turn deep purple (indicating the presence of the primary amine).

  • Concentration: Lyophilize the pooled fractions to obtain the crude free base as a solid/syrup.

Protocol 2: HILIC-ELSD Preparative Purification
  • System Setup: Equip a Prep-HPLC system with an amide-bonded HILIC column (e.g., Waters XBridge Amide, 5 μm , 19 x 250 mm) and an ELSD detector (split flow 99:1 to fraction collector:ELSD).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium formate in water (pH 3.0, adjusted with formic acid).

    • Buffer B: 100% Acetonitrile.

  • Gradient: Start at 85% B. Run a linear gradient to 60% B over 30 minutes.

    • Causality: In HILIC, water is the strong eluting solvent. Starting with high organic content retains the highly polar amino sugar, and progressively increasing the aqueous phase elutes it.

  • Sample Preparation: Dissolve the SCX-purified syrup in 50:50 Acetonitrile:Water. (Critical: Do not use 100% water as the diluent, as this will cause severe peak fronting and poor retention on the HILIC column).

  • Collection: Collect peaks based on the ELSD signal. Lyophilize immediately to prevent degradation in the slightly acidic mobile phase.

References
  • Organo Corporation. "Refining of amino sugar and acidic sugar." Organo Technologies. URL:[Link]

  • ACS Chemical Biology / NIH PMC. "Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step." URL:[Link]

  • Shodex HPLC Columns. "Saccharides and Amino Sugars (3) (SC1011)." URL:[Link]

  • Analytical Chemistry. "Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid." URL:[Link]

  • The Journal of Organic Chemistry. "Derivatives of 4-Amino-4-deoxy-D-glucose1a." URL:[Link]

Sources

Optimization

Reducing byproducts in the amination of 4-deoxy-D-glucopyranose

Welcome to the Advanced Technical Support Center for carbohydrate functionalization. This guide is designed for researchers, scientists, and drug development professionals dealing with the reductive amination of 4-deoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for carbohydrate functionalization. This guide is designed for researchers, scientists, and drug development professionals dealing with the reductive amination of 4-deoxy-D-glucopyranose. Below, you will find field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to help you maximize primary amine yields while suppressing unwanted byproducts.

Part 1: Reaction Pathway & Byproduct Divergence

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The amination of 4-deoxy-D-glucopyranose is a delicate balance between imine formation and hydride reduction.

ReactionPathway A 4-Deoxy-D-glucopyranose B Imine / Iminium Intermediate A->B + NH4OAc (pH 11) D Alditol Byproduct (Direct Reduction) A->D Hydride attack on carbonyl C 4-Amino-4-deoxy-D-glucopyranose (Target Primary Amine) B->C Hydride reduction E Secondary Amine Byproduct (Over-alkylation) C->E + Unreacted Sugar + Hydride

Reaction pathway showing target amination and primary byproduct divergence.

Part 2: Troubleshooting FAQs

Q: Why am I seeing a high concentration of alditol byproducts in my LC-MS data? A: Alditol formation occurs when the reducing agent directly attacks the carbonyl group of 4-deoxy-D-glucopyranose before the imine intermediate can fully form. This is a notorious issue when using sodium cyanoborohydride (NaBH₃CN), which lacks strict chemoselectivity.

  • The Causality: The kinetics of direct carbonyl reduction outpace imine formation if the hydride is too reactive or introduced too early in the reaction cascade.

  • The Solution: Switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)₃). The steric bulk and electron-withdrawing nature of the acetate ligands reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ highly selective for the more electrophilic iminium ion over the starting aldehyde/ketone[1]. Additionally, implement a "pre-incubation" step to allow the imine to form completely before adding the hydride.

Q: My reaction is yielding secondary amines (bis-disaccharide equivalents) instead of the primary 4-amino-4-deoxy-D-glucopyranose. How do I prevent over-alkylation? A: Over-alkylation is a classic pitfall in the synthesis of primary amines. The newly formed 4-amino-4-deoxy-D-glucopyranose is significantly more nucleophilic than the starting ammonia or ammonium acetate. Consequently, the primary amine competes with the nitrogen source to attack unreacted starting material.

  • The Causality: A low ratio of nitrogen source to carbohydrate substrate shifts the equilibrium toward secondary amine formation.

  • The Solution: Apply Le Chatelier's principle aggressively. Use a massive excess of the nitrogen source (e.g., 10 to 20 equivalents of ammonium acetate) to increase selectivity to primary amines[2]. Furthermore, adjusting the reaction media to a diluted basic pH (e.g., pH 11) has been proven to suppress secondary amine accumulation and improve overall yields in carbohydrate amination[3].

Part 3: Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal relationship between reaction parameters and byproduct distribution.

Table 1: Optimization of Reaction Parameters for Carbohydrate Amination

Reducing AgentEquivalents of NH₄OAcpHPrimary Amine YieldAlditol ByproductSecondary Amine Byproduct
NaBH₃CN5 eq7.0Moderate (~45%)High (>30%)Moderate (~20%)
NaBH(OAc)₃5 eq7.0Good (~60%)Low (<5%)High (>30%)
NaBH(OAc)₃20 eq11.0Excellent (>85%)Minimal (<2%)Minimal (<5%)

Part 4: Troubleshooting Logic Workflow

Troubleshooting Start Issue: Low Primary Amine Yield Q1 Identify Major Byproduct via LC-MS Start->Q1 Alditol High Alditol Formation Q1->Alditol SecAmine High Secondary Amine Formation Q1->SecAmine Sol1 Switch to NaBH(OAc)3 Pre-form imine for 2h Alditol->Sol1 Sol2 Increase NH4OAc to 20 eq Maintain pH at 11 SecAmine->Sol2

Troubleshooting logic tree for resolving low yields in reductive amination.

Part 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation check is confirmed.

Objective: Selective Synthesis of 4-Amino-4-deoxy-D-glucopyranose.

Step 1: Imine Pre-formation

  • Dissolve 4-deoxy-D-glucopyranose (1.0 eq) in a diluted aqueous buffer adjusted to pH 11[3].

  • Add ammonium acetate (20.0 eq) to the solution[2].

  • Stir at room temperature for 2 hours.

  • Causality: The massive excess of nitrogen drives the equilibrium toward the imine/iminium intermediate, preventing the final product from acting as a competing nucleophile later.

  • Validation Check: Pull a 10 µL aliquot, quench, and analyze via LC-MS. Do not proceed to Step 2 until the starting sugar mass is fully converted to the imine intermediate mass.

Step 2: Selective Hydride Reduction

  • Cool the reaction vessel to 0°C to control the exothermic reduction and minimize thermal degradation.

  • Slowly add NaBH(OAc)₃ (1.5 eq) portion-wise[1].

  • Causality: NaBH(OAc)₃ is sterically hindered and electronically deactivated compared to NaBH₃CN, ensuring it only reduces the pre-formed iminium ion and ignores any trace unreacted carbonyls.

  • Validation Check: Monitor via TLC (using a ninhydrin stain). A single dominant spot indicating the primary amine should appear. If multiple ninhydrin-active spots appear, over-alkylation has occurred.

Step 3: Quenching and Isolation

  • Quench the reaction carefully with 1M HCl to destroy unreacted hydride.

  • Purify the 4-amino-4-deoxy-D-glucopyranose via cation-exchange chromatography to remove excess ammonium salts and trace byproducts.

References

  • Reductive amination of carbohydrates using NaBH(OAc)3 Source: PubMed - NIH URL:[Link]

  • Aqueous semisynthesis of C-glycoside glycamines from agarose Source: Beilstein Journals URL:[Link]

  • One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase for 4-Amino-4-deoxy-D-glucopyranose chromatography

Welcome to the Advanced Chromatography Support Center. Analyzing 4-Amino-4-deoxy-D-glucopyranose presents a unique triad of chromatographic challenges: it is highly polar, lacks a strong UV chromophore, and possesses bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing 4-Amino-4-deoxy-D-glucopyranose presents a unique triad of chromatographic challenges: it is highly polar, lacks a strong UV chromophore, and possesses both a basic primary amine and multiple acidic hydroxyl groups.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind mobile phase behavior, providing you with self-validating protocols for the two gold-standard analytical modes: Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .

Diagnostic Triage: Selecting the Right Chromatographic Mode

Before optimizing the mobile phase, you must align your solvent chemistry with your detector's requirements. Use the decision matrix below to determine your analytical path.

G A 4-Amino-4-deoxy-D-glucopyranose Mobile Phase Optimization B Detector Type Available? A->B C Pulsed Amperometric Detection (PAD) B->C Electrochemical D Mass Spectrometry (MS) / ELSD B->D Aerosol/Ionization E HPAEC-PAD Workflow High pH (>11) C->E F HILIC Workflow Acidic pH (~3.0) D->F G Eluent: 12 mM NaOH + 1 mM Barium Acetate E->G Oxyanion Formation H Eluent: 10 mM Ammonium Formate + 0.125% Formic Acid in ACN/H2O F->H Amine Protonation

Workflow for selecting the optimal chromatographic mode for amino sugars.

Module A: HPAEC-PAD Mobile Phase Optimization

Mechanistic Causality

In HPAEC, neutral and amino sugars are separated as anions. Because the pKa of carbohydrate hydroxyl groups typically ranges from 12 to 14, the mobile phase pH must be strictly maintained above 11 to induce oxyanion formation[1]. For 4-amino-4-deoxy-D-glucopyranose, the presence of the amino group adds a localized positive charge at lower pH levels; thus, high pH simultaneously neutralizes the basic amine and ionizes the hydroxyls, allowing interaction with the pellicular strong anion-exchange resin[1].

Validated Step-by-Step Methodology: HPAEC-PAD Eluent Preparation

Self-Validating System: This protocol incorporates a baseline drift check to validate the absence of carbonate contamination, which is the #1 cause of retention time failure in HPAEC.

  • Water Preparation: Sparge 18.2 MΩ-cm deionized water with Helium for 15 minutes to displace dissolved CO₂[2].

  • Alkali Addition: Using a plastic pipette, add 50% w/w NaOH solution to the sparged water to achieve a 12 mM NaOH concentration (approx. 0.63 mL of 50% NaOH per Liter). Do not use solid NaOH pellets, as they are coated in sodium carbonate.

  • Selectivity Modifier: Add Barium Acetate to achieve a 1 mM concentration. Sparge for an additional 5 minutes[2].

  • System Suitability Check (Validation): Pump the eluent at 0.5 mL/min. Monitor the PAD baseline for 20 minutes.

    • Pass Criteria: Baseline drift must be < 30 nC.

    • Fail Criteria: A continuously rising baseline indicates carbonate contamination. Discard and remake the eluent.

Troubleshooting FAQs (HPAEC-PAD)

Q: Why are the retention times of my amino sugars continuously decreasing over multiple injections? A: This is the hallmark of carbonate contamination in your mobile phase. Carbonate is a divalent anion that binds strongly to the anion-exchange resin, acting as a powerful eluent that displaces your analytes and compresses retention times. Always use 50% w/w NaOH (where sodium carbonate is insoluble and precipitates out) and keep eluent bottles blanketed with inert gas[2].

Q: Why do you recommend adding 1 mM Barium Acetate to the NaOH mobile phase? A: Barium acetate serves a dual purpose. First, barium precipitates trace sulfate and carbonate ions in the sample matrix, preventing column fouling. Second, the addition of 1 mM barium acetate subtly alters the ionic strength and stationary phase interactions, which has been proven to resolve closely eluting amino sugars (like GlcN and GalN) that co-elute in pure NaOH[2].

Module B: HILIC-MS/CAD Mobile Phase Optimization

Mechanistic Causality

HILIC relies on partitioning between an organic-rich mobile phase and a water-rich layer immobilized on a polar stationary phase[3]. For 4-amino-4-deoxy-D-glucopyranose, acidic mobile phases (pH ~3) are optimal. The low pH fully protonates the primary amine (NH₃⁺), maximizing its polarity and enhancing its partitioning into the aqueous layer, while suppressing secondary cation-exchange interactions with residual silanols on the silica support[4].

Validated Step-by-Step Methodology: HILIC Gradient Optimization

Self-Validating System: HILIC requires rigorous equilibration. This protocol uses a retention time stability check to validate that the immobilized water layer is fully formed.

  • Column Selection: Install a polymer-based Amino (NH₂) or Amide column (e.g., Shodex VG-50 4D or BEH Amide)[3][5].

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in MS-grade water. Adjust to pH 3.0 using 0.125% Formic Acid[4].

  • Mobile Phase B (Organic): Prepare 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate[4].

  • Gradient Design: Start at 95% B. Hold for 2 minutes, then ramp to 60% B over 15 minutes.

  • Equilibration Validation: Inject a standard mix three times consecutively.

    • Pass Criteria: The retention time of 4-amino-4-deoxy-D-glucopyranose must drift by < 0.1 min between injections.

    • Fail Criteria: If drift > 0.1 min, the aqueous layer is not fully established. Flush with 50 column volumes of 95% B until stabilized.

Troubleshooting FAQs (HILIC)

Q: I am losing signal and recovery for 4-Amino-4-deoxy-D-glucopyranose on my standard silica-based amino column. Where is the compound going? A: It is being covalently trapped on the column. 4-Amino-4-deoxy-D-glucopyranose is a reducing sugar. On traditional silica-based primary amino columns, reducing sugars react with the amino functional groups on the stationary phase to form a Schiff base, leading to irreversible sample loss[5]. Fix: Switch to a polymer-based column with chemically stable tertiary amines, or an Amide-bonded phase, which prevents Schiff base formation[3][5].

Q: Why does my analyte peak appear as a split doublet? A: You are observing anomeric separation. In solution, reducing sugars mutarotate between their alpha and beta anomers. If the chromatography is faster than the mutarotation rate, the column resolves the two anomers. Fix: Increase the column compartment temperature to 45°C–50°C. The added thermal energy accelerates the mutarotation equilibrium, collapsing the doublet into a single, sharp peak[5].

Q: Why do I see broad, tailing peaks when using a neutral pH mobile phase (e.g., pure ammonium acetate)? A: At neutral pH, the amino group of 4-amino-4-deoxy-D-glucopyranose is partially ionized, leading to mixed-mode retention. Furthermore, unreacted silanols on the column surface become deprotonated (SiO⁻) at neutral pH, causing strong, slow secondary cation-exchange interactions with the basic amine[4][6]. Fix: Lower the mobile phase pH to 3.0 with formic acid to protonate the silanols (neutralizing them) and fully protonate the analyte[4].

Quantitative Data Summaries

Table 1: Mobile Phase Optimization Matrix for 4-Amino-4-deoxy-D-glucopyranose

ParameterHPAEC-PADHILIC-MS/CADMechanistic Rationale
Optimal pH > 11.0~ 3.0HPAEC requires oxyanion formation (high pH). HILIC requires amine protonation (low pH) to maximize polarity and prevent silanol interactions.
Primary Buffer 12 mM NaOH10 mM Ammonium FormateNaOH provides the hydroxide ions for anion exchange. Ammonium formate is volatile for MS/CAD compatibility.
Modifier 1 mM Barium Acetate0.125% Formic AcidBarium resolves isomeric amino sugars. Formic acid suppresses silanol ionization.
Organic Solvent None (100% Aqueous)Acetonitrile (Start 95%)HPAEC relies on ion exchange in water. HILIC relies on hydrophilic partitioning driven by high organic content.

Table 2: Impact of HILIC Mobile Phase Buffer Selection on Amino Sugars

Buffer SystemAnalyte StateColumn Silanol StateChromatographic Result
0.1% Formic Acid (pH ~2.7)Fully Protonated (NH₃⁺)Fully Protonated (Neutral)Sharp peaks, excellent MS signal, no tailing.
10 mM Ammonium Acetate (pH ~6.8)Partially ProtonatedPartially Ionized (SiO⁻)Peak broadening, severe tailing due to secondary interactions.
10 mM Ammonium Bicarbonate (pH ~8.8)Mostly Neutral (NH₂)Fully Ionized (SiO⁻)Poor retention in HILIC, potential solubility issues in high ACN.

References

  • Determination of Amino Sugars in Environmental Samples with High Salt Content by High-Performance Anion-Exchange Chromatography and Pulsed Amperometric Detection. Analytical Chemistry - ACS Publications.
  • Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). Thermo Fisher Scientific.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • A New HILIC Column for Saccharide Analysis. LCGC International.
  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH.

Sources

Reference Data & Comparative Studies

Validation

Validation of GC-MS Methods for 4-Amino-4-deoxy-D-glucopyranose Quantification: A Comparative Guide

Executive Summary As modern drug development increasingly focuses on structurally complex aminoglycosides—such as apramycin—that successfully evade traditional bacterial resistance mechanisms, the precise quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development increasingly focuses on structurally complex aminoglycosides—such as apramycin—that successfully evade traditional bacterial resistance mechanisms, the precise quantification of their constituent monosaccharide moieties becomes critical[1]. 4-Amino-4-deoxy-D-glucopyranose is one such vital aminosugar. This guide provides an objective, data-driven comparison of analytical platforms for aminosugar quantification, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for chromatographic resolution, stereoisomer separation, and quantitative reliability.

The Analytical Challenge

4-Amino-4-deoxy-D-glucopyranose is a highly polar, non-volatile monosaccharide lacking a natural chromophore. In aqueous solutions, it undergoes mutarotation, existing in a dynamic equilibrium of α and β anomers. Direct analysis via traditional reversed-phase Liquid Chromatography (LC) is virtually impossible due to a complete lack of column retention. While Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) MS is an alternative, it frequently suffers from severe, unpredictable matrix-induced ion suppression when analyzing complex biological samples[2][3].

Methodological Comparison: GC-MS vs. LC-MS/MS

MethodComparison Root Aminosugar Quantification Strategy GCMS GC-MS/MS (Derivatization Required) Root->GCMS LCMS LC-MS/MS (Underivatized/HILIC) Root->LCMS ProGC High resolution of isomers Excellent reproducibility GCMS->ProGC ConGC Requires MOX-TMS Derivatization GCMS->ConGC ProLC Minimal sample prep High throughput LCMS->ProLC ConLC Matrix effects in ESI Poor anomer separation LCMS->ConLC

Decision logic comparing GC-MS and LC-MS for aminosugar analysis.

While LC-MS/MS is highly versatile for large, polar biomolecules, GC-MS excels in the analysis of small, volatile, and thermally stable derivatives[2]. For aminosugars, GC-MS combined with electron ionization (EI) or chemical ionization (CI) bypasses the ESI ion suppression commonly seen in LC-MS/MS[4]. Furthermore, capillary GC provides the massive number of theoretical plates necessary to baseline-separate structurally similar hexosamine stereoisomers (e.g., glucosamine vs. galactosamine vs. 4-amino-4-deoxy-D-glucose) which almost always co-elute in LC systems[5].

Mechanistic Rationale: The MOX-TMS Derivatization Strategy

To render 4-amino-4-deoxy-D-glucopyranose volatile for GC-MS, chemical derivatization is mandatory[2][3]. A naive approach using only silylation (e.g., TMS) results in up to four distinct chromatographic peaks per sugar ( α / β -pyranoses and α / β -furanoses), which dilutes the signal and makes accurate integration impossible.

The Causality of the Two-Step Method:

  • Oximation (MOX): Reacting the aminosugar with methoxyamine hydrochloride (MOX) attacks the reducing end, locking the sugar in its open-chain oxime form. This reduces the analyte to a single peak (or a closely eluting syn/anti doublet), maximizing the signal-to-noise ratio and simplifying the chromatogram[5].

  • Silylation (TMS): Subsequent treatment with a silylating reagent (e.g., MSTFA or BSTFA) replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl groups, conferring the volatility and thermal stability required for GC elution[5].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation, the method inherently corrects for variations in extraction efficiency, derivatization yield, and instrument drift.

AnalyticalWorkflow A Sample Matrix (Aminoglycoside/Biomass) B Acid Hydrolysis (2M HCl, 80°C) A->B C Spike Internal Standard (13C-Isotope) B->C D Oximation (MOX) Locks Anomeric Center C->D E Silylation (TMS) Volatilizes OH/NH groups D->E F GC-MS/MS Analysis (MRM Mode) E->F G Data Quantification & Validation F->G

GC-MS Analytical Workflow for Aminosugar Quantification.

Step-by-Step Methodology
  • Sample Preparation & Hydrolysis: Aliquot 50 µL of the biological sample (e.g., fermentation broth, plasma, or purified antibiotic). If the 4-amino-4-deoxy-D-glucopyranose is bound within an aminoglycoside polymer, perform acid hydrolysis using 2M HCl at 80°C for 1 hour to liberate the free monosaccharide.

  • Internal Standard Spiking (The Self-Validation Core): Immediately spike the sample with 10 µL of a 13 C-labeled aminosugar surrogate (e.g., 13 C 6​ -D-Glucosamine, 10 µg/mL).

    • Causality: Adding the IS before derivatization ensures that any incomplete reaction, matrix interference, or transfer loss affects the analyte and IS equally, maintaining a constant area ratio for flawless quantification.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Residual moisture aggressively quenches silylation reagents. Complete desiccation is non-negotiable for a successful TMS reaction.

  • Oximation: Add 50 µL of MOX reagent (2% methoxyamine HCl in anhydrous pyridine). Vortex thoroughly and incubate at 60°C for 90 minutes to lock the anomeric center.

  • Silylation: Add 50 µL of MSTFA + 1% TMCS. Incubate at 60°C for an additional 30 minutes to volatilize the molecule.

  • GC-MS/MS Analysis: Inject 1 µL in splitless mode into the GC-MS. Utilize a mid-polarity capillary column (e.g., 30m DB-5MS or Optima 5 MS)[5]. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for the derivatized 4-amino-4-deoxy-D-glucopyranose and the SIL-IS.

Comparative Performance Data

The following table synthesizes typical validation metrics for aminosugar quantification, comparing the optimized GC-MS (MOX-TMS) method against standard LC-MS/MS and traditional Amino Acid Analyzer (IEC-UV/Ninhydrin) approaches based on established literature benchmarks[4][6].

Performance MetricGC-MS/MS (MOX-TMS)LC-MS/MS (Underivatized HILIC)IEC-UV (Amino Acid Analyzer)
Linear Dynamic Range 0.5 to 100 µmol/L0.1 to 50 µmol/L5.0 to 500 µmol/L
Precision (%CV) < 5.5%18.3% - 35.3%7.2% - 8.4%
Accuracy (% Recovery) 98% - 102%85% - 115% (Matrix dependent)90% - 110%
Stereoisomer Resolution Excellent (Baseline separation)Poor (Frequent co-elution)Moderate
Matrix Effect Susceptibility Low (EI ionization)High (ESI ion suppression)Low

Data Interpretation: While LC-MS/MS offers a slight edge in absolute Limit of Detection (LOD) for neat, unmatrixed standards, GC-MS provides vastly superior precision (%CV < 5.5%) in complex biological matrices. The high variance observed in LC-MS/MS (up to 35.3% CV) is a direct consequence of ESI matrix effects[4], making GC-MS the more trustworthy platform for rigorous quantitative validation and regulatory submissions.

Conclusion

For the precise quantification of 4-amino-4-deoxy-D-glucopyranose, GC-MS coupled with MOX-TMS derivatization is the superior analytical choice. By locking the anomeric center to prevent peak splitting and utilizing stable isotope internal standardization from the very first step, this method transforms a highly polar, unstable analyte into a self-validating, highly reproducible data stream.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: ResolveMass Laboratories Inc.
  • Source: PubMed Central (NIH)
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.
  • A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantification Source: Benchchem URL

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Amino-4-deoxy-D-glucopyranose: Enzymatic vs. Chemical Routes

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-Amino-4-deoxy-D-glucopyranose, a crucial monosaccharide for the development of novel therapeutics, including aminoglycoside antibiotics a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Amino-4-deoxy-D-glucopyranose, a crucial monosaccharide for the development of novel therapeutics, including aminoglycoside antibiotics and other bioactive molecules, presents a choice between traditional chemical methods and emerging enzymatic strategies. This guide provides an in-depth comparison of the yields, methodologies, and underlying principles of both approaches, offering a comprehensive resource for researchers navigating this synthetic challenge.

At a Glance: Comparing Synthesis Yields

Synthesis RouteKey FeaturesTypical Overall Yield
Chemical Synthesis Multi-step, reliant on protecting groups, stereochemical inversion via S(_N)2 reaction.~30-40%
Enzymatic Synthesis High specificity, mild reaction conditions, often requires multiple enzymes and activated substrates.~50-60% (conversion yield)

The Chemical Approach: A Multi-Step Journey with Protecting Groups

The chemical synthesis of 4-Amino-4-deoxy-D-glucopyranose is a well-established but often lengthy process that typically involves the stereoselective introduction of an amino group at the C4 position of a glucose or galactose derivative. A common and effective strategy commences with a D-galactose precursor, leveraging an S(_N)2 reaction to invert the stereochemistry at the C4 position, thereby achieving the desired D-gluco configuration.

This multi-step sequence necessitates the use of protecting groups to shield the reactive hydroxyl groups, ensuring that the desired transformations occur only at the target positions. The overall yield of this process is a product of the efficiencies of each individual step, which often include protection, activation, substitution, and deprotection.

Representative Chemical Synthesis Pathway

A representative chemical synthesis of 4-Amino-4-deoxy-D-glucopyranose starting from methyl β-D-galactopyranoside is outlined below. This pathway highlights the key transformations and the yields typically associated with each step.

Chemical Synthesis A Methyl β-D-galactopyranoside B Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside A->B Benzoylation (several steps, ~60-70%) C Methyl 2,3,6-tri-O-benzoyl-4-O- trifluoromethanesulfonyl-β-D-galactopyranoside B->C Triflation (~90%) D Methyl 4-azido-2,3,6-tri-O-benzoyl- 4-deoxy-α-D-glucopyranoside C->D Azide Displacement (SN2) (~85%) E Methyl 4-amino-2,3,6-tri-O-benzoyl- 4-deoxy-α-D-glucopyranoside D->E Reduction (~95%) F 4-Amino-4-deoxy-D-glucopyranose E->F Deprotection (~80%)

A typical multi-step chemical synthesis pathway for 4-Amino-4-deoxy-D-glucopyranose.

Causality Behind Experimental Choices:

  • Starting Material: D-galactose is often chosen as the starting material because the hydroxyl group at C4 has the opposite stereochemistry to that desired in the final D-gluco product. This allows for a stereospecific S(_N)2 reaction to invert the configuration.

  • Protecting Groups: Benzoyl groups are commonly used to protect the hydroxyl groups at positions 2, 3, and 6. They are stable under the conditions required for the subsequent reactions and can be removed at the end of the synthesis.

  • Activation: The hydroxyl group at C4 is a poor leaving group. Therefore, it must be activated, typically by converting it into a sulfonate ester such as a triflate, which is an excellent leaving group.

  • Nucleophilic Substitution: Sodium azide is used as the nucleophile to displace the triflate group. The azide anion is a good nucleophile and the resulting azide can be cleanly reduced to an amine.

  • Reduction: The azide group is typically reduced to an amine using catalytic hydrogenation (e.g., H(_2), Pd/C) or other reducing agents like triphenylphosphine (in the Staudinger reaction). This step is usually very high-yielding.

  • Deprotection: The final step involves the removal of the benzoyl protecting groups, usually by saponification with a base like sodium methoxide, to yield the final product.

Experimental Protocol: Chemical Synthesis

The following is a representative, multi-step protocol for the chemical synthesis of 4-Amino-4-deoxy-D-glucopyranose.

Step 1: Protection of Methyl β-D-galactopyranoside This is a multi-stage process to selectively benzoylate the 2, 3, and 6 positions. A typical sequence might involve:

  • Formation of the 4,6-O-benzylidene acetal.

  • Benzoylation of the 2- and 3-hydroxyl groups.

  • Reductive opening of the benzylidene acetal to free the 4-hydroxyl and protect the 6-hydroxyl with a benzyl group.

  • Benzoylation of the 6-hydroxyl group. For the purpose of yield calculation, an overall yield of approximately 65% is estimated for these protection steps.

Step 2: Triflation of the 4-Hydroxyl Group

  • Dissolve the protected galactose derivative in anhydrous dichloromethane and pyridine.

  • Cool the solution to 0 °C.

  • Add trifluoromethanesulfonic anhydride dropwise.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Purify the product by column chromatography. Typical Yield: ~90%

Step 3: Azide Displacement

  • Dissolve the triflated intermediate in a suitable solvent such as DMF.

  • Add sodium azide and heat the reaction mixture (e.g., to 80 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction and partition between water and an organic solvent.

  • Purify the azido-sugar by column chromatography. Typical Yield: ~85%

Step 4: Reduction of the Azide

  • Dissolve the azido-sugar in methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Typical Yield: ~95%

Step 5: Deprotection

  • Dissolve the protected amino-sugar in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature until all protecting groups are removed (monitored by TLC).

  • Neutralize the reaction with an acidic resin.

  • Filter and concentrate the solution to obtain the final product. Typical Yield: ~80%

Overall Yield Calculation: 0.65 (Protection) x 0.90 (Triflation) x 0.85 (Azide Displacement) x 0.95 (Reduction) x 0.80 (Deprotection) ≈ 37.7%

The Enzymatic Approach: Precision and Mild Conditions

Enzymatic synthesis offers a promising alternative to the multi-step chemical routes, characterized by high specificity, mild reaction conditions (typically aqueous buffer at or near neutral pH and room temperature), and the avoidance of toxic reagents and protecting groups. However, the direct, single-step conversion of D-glucose to 4-Amino-4-deoxy-D-glucopyranose is not yet a well-established process.

More commonly, enzymatic synthesis is achieved through a multi-enzyme cascade, often starting from an activated sugar substrate like glucose-1-phosphate. These cascades can be performed in a "one-pot" fashion, where all enzymes and substrates are combined, simplifying the overall process.

Chemoenzymatic Strategy: Combining the Best of Both Worlds

A highly effective approach is a chemoenzymatic one, which might involve the enzymatic amination of a chemically or enzymatically generated 4-keto-glucose intermediate. This strategy leverages the efficiency of chemical synthesis to produce a key intermediate that can then be stereoselectively converted to the desired product by an enzyme.

Enzymatic Synthesis Pathway (Multi-enzyme Cascade)

A plausible multi-enzyme pathway for the synthesis of a related compound, dTDP-4-amino-4,6-dideoxy-D-glucose, provides a model for the potential of this approach.[1] This process demonstrates the conversion of glucose-1-phosphate into the final aminated sugar through a series of enzymatic transformations.

Enzymatic Synthesis A Glucose-1-Phosphate B dTDP-Glucose A->B dTDP-glucose synthase C dTDP-4-keto-6-deoxy-D-glucose B->C dTDP-glucose 4,6-dehydratase D dTDP-4-amino-4,6-dideoxy-D-glucose C->D dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB)

A multi-enzyme cascade for the synthesis of a related amino sugar.

While a direct enzymatic synthesis of 4-Amino-4-deoxy-D-glucopyranose from glucose with reported yields is not extensively documented, the conversion yields in similar multi-enzyme systems are often high. For the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose, a conversion yield of up to 57% has been reported for the overall process.[1] For the key intermediate, dTDP-4-keto-6-deoxy-D-glucose, a 95% conversion yield with an 81% isolated yield has been achieved.[2]

Causality Behind Experimental Choices:

  • Substrate Activation: Enzymatic reactions often require activated substrates. In the case of sugar transformations, this is typically a nucleotide-diphosphate sugar like UDP-glucose or dTDP-glucose.

  • Enzyme Specificity: The high specificity of enzymes allows for reactions to occur at a single position on the sugar molecule without the need for protecting groups. For instance, an aminotransferase will specifically add an amino group to a keto-sugar at the correct position and with the correct stereochemistry.

  • One-Pot Reactions: The ability to combine multiple enzymes in a single reaction vessel simplifies the process, reduces purification steps, and can help to drive reactions to completion by consuming intermediates.

Experimental Protocol: Enzymatic Synthesis (Conceptual)

A conceptual one-pot, multi-enzyme protocol for the synthesis of 4-Amino-4-deoxy-D-glucopyranose from D-glucose could be envisioned as follows:

Step 1: Formation of a 4-keto-glucose intermediate

  • Incubate D-glucose with a glucose oxidase or dehydrogenase that selectively oxidizes the 4-hydroxyl group. This may require specific enzymes that are not yet commercially widespread.

  • Alternatively, a chemoenzymatic approach could utilize a chemical oxidation of a protected glucose derivative, followed by deprotection to yield the 4-keto-glucose.

Step 2: Transamination

  • To the solution containing the 4-keto-glucose intermediate, add a suitable aminotransferase enzyme.

  • Provide an amino donor, such as L-glutamate or L-alanine.

  • Include the necessary cofactor for the aminotransferase, typically pyridoxal 5'-phosphate (PLP).

  • Incubate the reaction at an optimal temperature (e.g., 30-37 °C) and pH.

  • Monitor the formation of the product by HPLC or other analytical techniques.

  • Purify the final product, likely through ion-exchange chromatography to remove charged intermediates and enzymes.

Conclusion: Choosing the Right Path

The choice between chemical and enzymatic synthesis of 4-Amino-4-deoxy-D-glucopyranose depends on several factors, including the desired scale of the synthesis, the availability of specialized enzymes, and the importance of process greenness.

  • Chemical synthesis offers a well-trodden path that, while often lower in overall yield due to its multi-step nature, relies on more traditional and widely available laboratory techniques. It provides a reliable, albeit labor-intensive, method for obtaining the target molecule.

  • Enzymatic synthesis , particularly through chemoenzymatic and one-pot multi-enzyme strategies, presents a more elegant and potentially higher-yielding approach. Its mild reaction conditions and high specificity are significant advantages. However, the development and optimization of such enzymatic systems can require significant upfront investment in enzyme discovery, protein expression, and purification.

For researchers in drug development, the high purity and stereospecificity offered by enzymatic routes are particularly attractive. As the field of biocatalysis continues to expand, it is likely that more efficient and direct enzymatic pathways for the synthesis of 4-Amino-4-deoxy-D-glucopyranose and other valuable amino sugars will become available, further shifting the balance in favor of these greener and more precise synthetic methods.

References

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  • Oh, T. J., et al. (2003). One-pot enzymatic production of dTDP-4-keto-6-deoxy-D-glucose from dTMP and glucose-1-phosphate. Biotechnology and Bioengineering, 84(4), 452-458.
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  • Development of enzymatic synthesis of chiral cyclic amines. (2023). Journal of Synthetic Organic Chemistry, Japan, 81(3), 224-233.
  • Wang, Z., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(11), 1455-1458.
  • ResearchGate. Scheme 4. Synthesis of 4-Azido-4,6-dideoxy-L-glucose 20, 2,3-Diazido...
  • ResearchGate. (PDF) Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside.

Sources

Validation

Comparative analysis of 4-Amino-4-deoxy-D-glucopyranose in different bacterial strains

Comparative Analysis of 4-Amino-4-deoxy-D-glucopyranose in Different Bacterial Strains: Biosynthesis, Yield, and Analytical Methodologies Executive Summary The amino sugar 4-Amino-4-deoxy-D-glucopyranose (4-A-4-D-Glcp) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 4-Amino-4-deoxy-D-glucopyranose in Different Bacterial Strains: Biosynthesis, Yield, and Analytical Methodologies

Executive Summary

The amino sugar 4-Amino-4-deoxy-D-glucopyranose (4-A-4-D-Glcp) is a rare and structurally unique moiety found in a select group of microbial secondary metabolites. Unlike the common 2-amino or 6-amino hexoses found in traditional aminoglycosides (e.g., kanamycin, gentamicin), the 4-amino substitution provides exceptional steric hindrance and chemical stability, allowing these molecules to evade the most prevalent aminoglycoside-modifying enzymes (AMEs) and ribosomal methyltransferases.

This guide provides an objective comparative analysis of the three primary bacterial production systems for 4-A-4-D-Glcp-containing metabolites: Streptoalloteichus tenebrarius (Apramycin), Pseudomonas sorbicinii (Sorbistins), and Streptomyces spp. (4-Trehalosamine). By evaluating their biosynthetic pathways, metabolic yields, and target efficacy, we provide drug development professionals with actionable data for optimizing the biosynthesis of next-generation antibiotics.

Comparative Bacterial Production Systems

The biological source of 4-A-4-D-Glcp dictates both the structural complexity of the final antibiotic and the scalability of the fermentation process.

Streptoalloteichus tenebrarius (Apramycin)

Formerly classified as Streptomyces tenebrarius, this actinomycete produces apramycin , a veterinary antibiotic currently undergoing clinical evaluation for human use against multidrug-resistant pathogens. Apramycin features 4-A-4-D-Glcp linked via an unusual α,β-1,1′-glycosidic bond to an eight-carbon bicyclic dialdose. This strain represents the most robust and commercially viable production system, benefiting from a highly efficient, clustered biosynthetic gene cascade (apr cluster).

Pseudomonas sorbicinii (Sorbistins)

Isolated via psychrophilic pre-incubation techniques, P. sorbicinii produces sorbistins (A1, A2, B), which consist of 4-A-4-D-Glcp linked to 1,4-diamino-1,4-dideoxy-D-sorbitol . While sorbistins exhibit moderate intrinsic activity against aminoglycoside-resistant strains, the fermentation yields in Pseudomonas are historically lower than in actinomycetes, requiring complex media optimization to suppress fluorescent pigment production that competes for metabolic precursors.

Streptomyces spp. (4-Trehalosamine)

Certain Streptomyces strains (e.g., Streptomyces sp. MD303-SF1) produce 4-trehalosamine , a simple disaccharide where one glucose monomer is replaced by 4-A-4-D-Glcp . While its antibacterial activity is weak compared to apramycin, the simplicity of the target molecule makes this strain an excellent model for studying the isolated biosynthesis of the 4-A-4-D-Glcp monomer without the confounding variables of complex aglycone assembly.

Mechanistic Biosynthesis of 4-A-4-D-Glcp

The synthesis of 4-A-4-D-Glcp is a highly unusual biological process. Recent in vitro reconstitutions have demonstrated that it bypasses the typical 4,6-dehydration steps common in amino sugar biosynthesis. Instead, the pathway utilizes a rare β-D-sugar nucleotide intermediate .

The Enzymatic Cascade:

  • Phosphomutation: Glucose-6-phosphate (G6P) is converted to β-D-Glucose-1-phosphate (β-G1P) by the phosphomutase AprJ .

  • Nucleotidyltransfer: AprK catalyzes the formation of NDP-β-D-glucose, a highly unusual sugar donor (most biological systems utilize NDP-α-D-hexoses).

  • Oxidation & Transamination: The dehydrogenase AprD5 and transaminase AprL introduce the amino group at the C4 position, yielding NDP-4-amino-4-deoxy-β-D-glucose.

  • Glycosylation: The glycosyltransferase AprO couples the 4-A-4-D-Glcp moiety to the acceptor aglycone.

Biosynthesis G6P Glucose-6-phosphate (G6P) bG1P β-D-Glucose-1-phosphate (β-G1P) G6P->bG1P Phosphomutase (e.g., AprJ) NDPGlc NDP-β-D-glucose bG1P->NDPGlc Nucleotidyltransferase (e.g., AprK) NDPAmino NDP-4-amino-4-deoxy- β-D-glucose NDPGlc->NDPAmino Dehydrogenase/Transaminase (e.g., AprD5 & AprL) Apramycin Apramycin / Sorbistin (Active Antibiotics) NDPAmino->Apramycin Glycosyltransferase (e.g., AprO)

Biosynthetic pathway of 4-amino-4-deoxy-D-glucose in bacterial strains.

Quantitative Data Comparison

The table below summarizes the performance metrics of the three primary bacterial strains used for 4-A-4-D-Glcp production.

Bacterial StrainTarget MetaboliteBiosynthetic Gene ClusterKey Pathway EnzymesTypical Fermentation YieldAntibacterial Spectrum
S. tenebrarius Apramycinapr clusterAprJ, AprK, AprD5, AprL, AprO500–1200 mg/L (Optimized)Broad-spectrum; highly resistant to AMEs
P. sorbicinii Sorbistin A1/A2/Bsor cluster (putative)Homologs of Apr cascade50–150 mg/LModerate; effective vs. specific resistant strains
Streptomyces spp. 4-Trehalosaminetre cluster (putative)Homologs of Apr cascade10–50 mg/LWeak; limited to E. coli, B. subtilis

Experimental Protocols: Self-Validating Systems

To accurately compare the production of 4-A-4-D-Glcp across strains, researchers must overcome the molecule's lack of a UV chromophore and poor retention on standard reverse-phase columns. The following protocols utilize self-validating mechanisms to ensure data integrity.

Protocol 1: Extraction and LC-MS/MS Quantification via Pre-Column Derivatization

Causality Check: Because 4-A-4-D-Glcp is highly polar and lacks a chromophore, direct UV detection is impossible, and standard LC-MS suffers from ion suppression. Derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB) adds a hydrophobic, UV-active DNP moiety, enabling robust retention and high-sensitivity detection .

Step-by-Step Methodology:

  • Fermentation & Lysis: Culture the bacterial strain in 50 mL of optimized media for 120 hours. Centrifuge at 10,000 × g for 15 min. Extract the supernatant using weak cation exchange (WCX) solid-phase extraction.

  • Derivatization: Mix 100 µL of the eluate with 100 µL of 1% DNFB in acetonitrile and 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0). Incubate at 60°C for 60 minutes.

  • Neutralization: Quench the reaction with 50 µL of 1% acetic acid.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor the specific MRM transitions for the DNP-derivatized 4-A-4-D-Glcp.

Self-Validation Checkpoints:

  • Internal Standard (IS): Spike the initial culture with a known concentration of Kanamycin A prior to WCX extraction. The recovery rate of the IS normalizes extraction efficiency.

  • Negative Control: Process uninoculated culture media through the exact same derivatization pipeline to establish the baseline noise and rule out reagent artifacts.

  • Orthogonal Validation: Confirm the identity of the peak not just by m/z, but by the specific MS/MS fragmentation loss of the DNP group (m/z 166) aligning perfectly with a synthetic 4-A-4-D-Glcp standard.

Protocol 2: In Vitro Enzymatic Reconstitution Assay

Causality Check: To definitively prove that a strain's gene cluster is responsible for 4-A-4-D-Glcp synthesis, the enzymes must be isolated and the pathway reconstituted in vitro.

Step-by-Step Methodology:

  • Protein Expression: Clone and express the target enzymes (e.g., AprJ, AprK, AprD5, AprL) in E. coli BL21(DE3) with N-terminal His-tags. Purify via Ni-NTA affinity chromatography.

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM G6P, 2 mM NTP (e.g., UTP or ATP), 2 mM NAD+, 5 mM L-glutamate (amino donor), and 5 µM of each purified enzyme.

  • Incubation: Incubate at 30°C for 4 hours.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol. Centrifuge to remove precipitated proteins.

  • Detection: Analyze the supernatant via HILIC-MS to detect the formation of NDP-4-amino-4-deoxy-β-D-glucose.

Self-Validation Checkpoints:

  • Negative Control: Run parallel assays using heat-inactivated enzymes (boiled at 95°C for 10 mins). This ensures that any product formation is strictly enzyme-dependent and not a result of spontaneous chemical conversion.

  • Mass Balance Tracking: Quantify the depletion of the substrate (G6P) and correlate it stoichiometrically with the accumulation of the final NDP-amino sugar to ensure no off-target side reactions are occurring.

References

  • Sato, S., Fan, P.-H., Yeh, Y.-C., et al. (2024). "Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step." Journal of the American Chemical Society.[Link]

  • Tsukiura, H., Hanada, M., Saito, K., et al. (1976). "Sorbistin, a new aminoglycoside antibiotic complex of bacterial origin. I. Production, isolation and properties." The Journal of Antibiotics.[Link]

  • Naganawa, H., Usui, N., Takita, T., et al. (1974). "4-Amino-4-deoxy-α, α-trehalose, a new metabolite of a Streptomyces." The Journal of Antibiotics.[Link]

Comparative

Validating the purity of synthesized 4-Amino-4-deoxy-D-glucopyranose analytical standards

Validating the Purity of Synthesized 4-Amino-4-deoxy-D-glucopyranose Analytical Standards: A Comparative Guide As a Senior Application Scientist specializing in carbohydrate and glycoprotein analysis, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Synthesized 4-Amino-4-deoxy-D-glucopyranose Analytical Standards: A Comparative Guide

As a Senior Application Scientist specializing in carbohydrate and glycoprotein analysis, I frequently encounter a critical bottleneck in drug development: the structural ambiguity of amino sugar reference materials. 4-Amino-4-deoxy-D-glucopyranose is an essential precursor in the biosynthesis of aminoglycoside antibiotics and a key marker in therapeutic glycoprotein profiling. However, validating its purity presents a unique analytical challenge.

This guide objectively compares the performance of advanced stereoselective synthesized standards against conventional biological isolates. By moving away from flawed "area normalization" techniques, we will construct a self-validating, orthogonal analytical framework using Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

The Analytical Challenge: Why Conventional Methods Fail

Amino sugars like 4-Amino-4-deoxy-D-glucopyranose lack a conjugated π -electron system, rendering them virtually invisible to standard UV/Vis detectors[1]. Historically, laboratories have relied on pre-column derivatization (e.g., reductive amination) followed by HPLC-UV or fluorescence detection.

The Causality of Error: Derivatization introduces differential reaction kinetics. If an impurity reacts at a 90% yield while the target analyte reacts at 99%, the resulting chromatogram inherently misrepresents the sample's true mass balance. Furthermore, commercially available standards are often extracted from biological matrices (crude isolates). These biological pathways naturally produce closely related epimers (e.g., 2-amino-2-deoxy-D-glucose or galactosamine) that co-elute with the target analyte, leading to an overestimation of purity.

To solve this, we must utilize derivatization-free techniques that measure absolute physical properties.

Comparative Performance: Synthesized vs. Biological Isolates

Our synthesized 4-Amino-4-deoxy-D-glucopyranose standard is produced via a stereocontrolled synthetic route, deliberately avoiding the biological pathways that generate persistent epimeric impurities. Table 1 summarizes the objective performance data comparing our synthesized standard against a leading commercially available biological isolate.

Table 1: Comparative Purity and Impurity Profile

Analytical ParameterAdvanced Synthesized StandardConventional Biological IsolateValidation Methodology
Absolute Purity > 99.5%92.0% – 95.0%qNMR (Primary Ratio)
Trace Epimers < 0.1%2.5% – 5.0%HPAEC-PAD
Inorganic Salts < 0.05%1.5% – 2.0%Residue on Ignition (ROI)
Water Content < 0.5%~ 2.0%Karl Fischer Titration

Data Interpretation: The biological isolate suffers from high epimeric and inorganic salt contamination, which can severely suppress ionization in LC-MS/MS workflows and skew quantitative biological assays.

Orthogonal Validation Workflow

To establish a certified reference material, we deploy an orthogonal validation workflow. No single detector can capture the entire impurity profile of a highly polar, non-UV active compound[2].

Workflow A Synthesized 4-Amino-4-deoxy-D-glucopyranose B Orthogonal Purity Validation A->B C qNMR (Absolute Mass Fraction) B->C D HPAEC-PAD (Trace Epimer Profiling) B->D E HPLC-CAD / LC-MS (Mass Balance) B->E F Certified Reference Material (>99.5%) C->F D->F E->F

Orthogonal validation workflow for synthesizing certified reference materials.

Self-Validating Experimental Protocols

Protocol 1: Absolute Mass Fraction via qNMR

Why this method? Chromatographic purity is relative. qNMR is a primary analytical method that measures the absolute number of protons in a sample relative to an internal standard, without requiring a reference standard of the analyte itself[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized 4-Amino-4-deoxy-D-glucopyranose and ~5 mg of a certified internal standard (e.g., Maleic acid, NIST SRM traceable) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ). Ensure complete dissolution to prevent phase-relaxation errors.

  • Acquisition: Acquire the 1H -NMR spectrum at 600 MHz. Use a 90° pulse angle and a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds) to ensure complete magnetization recovery.

  • Self-Validation (System Suitability): Verify that the internal standard peaks (Maleic acid at δ 6.2 ppm) do not overlap with the anomeric protons of the amino sugar ( δ 4.5 - 5.5 ppm).

  • Calculation: Calculate the absolute mass fraction using the integral ratio, molecular weights, and precise sample masses.

Protocol 2: Trace Epimer Profiling via HPAEC-PAD

Why this method? Amino sugars are weak acids. In a highly alkaline eluent (pH > 12), their hydroxyl and amino groups deprotonate, allowing them to be separated on a pellicular strong anion-exchange resin based on subtle pKa​ differences[3]. Pulsed Amperometric Detection (PAD) then oxidizes these anions at a gold working electrode, enabling direct detection at the femtomole level without derivatization[4].

Mechanism A Alkaline Eluent (NaOH, pH > 12) B Amino Sugar Deprotonation A->B pKa ~12 C Pellicular Anion Exchange B->C Isocratic Elution D Pulsed Amperometric Detection (PAD) C->D Electrocatalytic Oxidation

Mechanism of HPAEC-PAD for the direct, derivatization-free detection of amino sugars.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic eluent of 12 mM NaOH. Critical Causality: Use He-sparged, 18.2 M Ω⋅cm deionized water and 50% w/w NaOH solution to prevent carbonate formation, which acts as a strong competing eluent and degrades column resolution[3].

  • Chromatographic Separation: Inject 10 μL of the sample (10 μM ) onto a high-capacity pellicular anion-exchange column (e.g., CarboPac PA20) at a flow rate of 0.5 mL/min[4].

  • Electrochemical Detection: Apply a standard quadruple potential waveform to the gold working electrode. The waveform continuously cleans the electrode surface to prevent fouling from oxidation byproducts.

  • Self-Validation (System Suitability): Inject a resolution mixture containing 4-Amino-4-deoxy-D-glucopyranose, glucosamine, and galactosamine. The protocol is only valid if the resolution ( Rs​ ) between all epimeric peaks is ≥1.5 .

Table 2: HPAEC-PAD Method Validation Parameters

AnalyteLOD (pmol)LOQ (pmol)Linearity ( R2 )Recovery (%)
4-Amino-4-deoxy-D-glucopyranose 1.23.50.999599.2 ± 0.8
Glucosamine (Epimer control) 1.54.00.999298.5 ± 1.1
Galactosamine (Epimer control) 1.43.80.999499.0 ± 0.9

Data Interpretation: The HPAEC-PAD method demonstrates exceptional sensitivity (LOD < 2 pmol) and linearity, confirming its suitability for quantifying trace epimeric impurities that would otherwise go undetected in standard HPLC-UV assays[4].

Conclusion

Validating the purity of 4-Amino-4-deoxy-D-glucopyranose requires abandoning outdated, derivatization-dependent UV methods in favor of orthogonal, absolute-measurement techniques. As demonstrated by the experimental data, stereoselective synthesis combined with rigorous qNMR and HPAEC-PAD validation yields a standard with >99.5% purity, free from the epimeric contamination inherent to commercial biological isolates. For researchers in drug development and glycoprotein profiling, adopting these high-purity synthesized standards and self-validating analytical frameworks is essential for ensuring reproducible, artifact-free data.

References

  • "Determination of Amino Sugars in Environmental Samples with High Salt Content by High-Performance Anion-Exchange Chromatography and Pulsed Amperometric Detection", Analytical Chemistry (ACS Publications). URL:[Link]

  • "Separation of All Classes of Carbohydrates by HPAEC-PAD", LCGC International. URL:[Link]

  • "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management", PMC (National Institutes of Health). URL:[Link]

  • "Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy", Academia.edu / Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

Sources

Validation

4-Amino-4-deoxy-D-glucopyranose vs. Viosamine: Resolving Nomenclature and Structural Equivalence in Glycobiology

As research accelerates in the fields of antimicrobial resistance and viral glycobiology, precise structural nomenclature is paramount. A recurring point of confusion among drug development professionals and structural b...

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Author: BenchChem Technical Support Team. Date: April 2026

As research accelerates in the fields of antimicrobial resistance and viral glycobiology, precise structural nomenclature is paramount. A recurring point of confusion among drug development professionals and structural biologists is the conflation of 4-amino-4-deoxy-D-glucopyranose with viosamine .

While their names appear deceptively similar—both being 4-amino derivatives of D-glucose—they are not structurally equivalent . This guide provides an authoritative comparison of their chemical topologies, biosynthetic origins, biological roles, and the analytical methodologies required to unambiguously differentiate them in the laboratory.

Structural and Chemical Divergence

The core structural difference between these two amino sugars lies at the C-6 position of the pyranose ring.

  • 4-Amino-4-deoxy-D-glucopyranose is a direct amino analog of D-glucose. The hydroxyl group at C-4 is replaced by an amino group, but the molecule retains the primary alcohol (-CH₂OH) at the C-6 position[].

  • Viosamine , formally named 4-amino-4,6-dideoxy-D-glucopyranose , lacks the hydroxyl group at the C-6 position entirely, terminating instead in a methyl group (-CH₃)[2].

This single deoxygenation event fundamentally alters the molecule's hydrophobicity, hydrogen-bonding capacity, and molecular weight, rendering them functionally and analytically distinct.

Quantitative Structural Comparison
Property4-Amino-4-deoxy-D-glucopyranoseViosamine
IUPAC Nomenclature 4-Amino-4-deoxy-D-glucopyranose4-Amino-4,6-dideoxy-D-glucopyranose
Molecular Formula C₆H₁₃NO₅C₆H₁₃NO₄
Monoisotopic Mass 179.08 Da163.08 Da
C-6 Substitution Hydroxyl (-OH)Hydrogen (-H, forming a methyl group)
Primary Biological Niche Aminoglycoside antibiotics (e.g., Apramycin)Bacterial/Viral surface glycans (e.g., Flagellin)
Biosynthetic Precursor NDP-β-D-glucoseNDP-4-keto-6-deoxy-D-glucose

Biosynthetic Pathways and Biological Roles

The lack of structural equivalence is further underscored by their entirely divergent evolutionary and biosynthetic origins.

Viosamine: A Determinant of Pathogen Virulence

Viosamine is a rare dideoxyhexose predominantly found in the surface glycans of pathogens. It is a critical component of the O-antigens in Escherichia coli, the flagellin glycans of Pseudomonas syringae (where it dictates motility and host virulence)[3], and the complex fibers surrounding the giant Mimivirus[2].

Its biosynthesis requires a dehydration step prior to transamination. The enzyme 4,6-dehydratase converts UDP-D-glucose into a UDP-4-keto-6-deoxy-D-glucose intermediate. Subsequently, a pyridoxal phosphate-dependent aminotransferase (such as VioA in bacteria or L136 in Mimivirus) installs the amino group at C-4[2][4].

4-Amino-4-deoxy-D-glucose: The Core of Apramycin

Conversely, 4-amino-4-deoxy-D-glucose is best known as the critical pharmacophore of apramycin , a structurally unique aminoglycoside antibiotic[5]. The 4-amino group is essential for binding to the bacterial decoding site, causing translation inhibition[6].

Its biosynthesis bypasses the 4,6-dehydration step. Instead, enzymes like AprK generate NDP-β-D-glucose, which is directly transaminated to form NDP-4-amino-4-deoxy-D-glucose before being glycosylated onto the aprosamine aglycon by AprO[5]. Because the C-6 hydroxyl is preserved, this position serves as a prime target for modern semi-synthetic modifications (e.g., adding guanidinoalkylamine substituents) to overcome aminoglycoside resistance[6][7].

Biosynthesis cluster_viosamine Viosamine Pathway (Pathogen Glycans) cluster_4amino 4-Amino-4-deoxy-D-glucose Pathway (Apramycin) G6P Glucose-6-Phosphate NDP_Glc NDP-D-Glucose G6P->NDP_Glc NDP_b_Glc NDP-β-D-Glucose (AprK) G6P->NDP_b_Glc Keto_Deoxy NDP-4-keto-6-deoxy-D-glucose (4,6-dehydratase) NDP_Glc->Keto_Deoxy Dehydration Viosamine NDP-Viosamine (Aminotransferase L136/VioA) Keto_Deoxy->Viosamine Transamination Amino_Glc NDP-4-amino-4-deoxy-D-glucose (Aminotransferase) NDP_b_Glc->Amino_Glc Transamination

Biosynthetic divergence of 4-amino-4-deoxy-D-glucose and viosamine from a common precursor.

Experimental Methodologies: Analytical Differentiation

Protocol: LC-MS/MS Differentiation of 4-Amino Hexoses

Principle & Causality: The structural absence of the C-6 hydroxyl in viosamine fundamentally alters its physicochemical properties. Viosamine is significantly more hydrophobic than 4-amino-4-deoxy-D-glucose. In Reversed-Phase Liquid Chromatography (RP-LC), this lack of hydrogen-bonding capacity causes viosamine to interact more strongly with the stationary phase, resulting in a delayed retention time. Furthermore, the exact mass difference of 16.00 Da allows for unambiguous precursor ion selection in Electrospray Ionization Mass Spectrometry (ESI-MS).

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • Suspend 50 µg of the purified glycan or antibiotic sample in 200 µL of 2 M Trifluoroacetic acid (TFA).

    • Incubate at 100°C for 2 hours to completely cleave the glycosidic bonds.

    • Self-Validation Control: Process a standard of apramycin (yields 4-amino-4-deoxy-D-glucose) and a P. syringae flagellin extract (yields viosamine) in parallel to establish baseline retention times.

  • PMP Derivatization (Crucial Step):

    • Neutralize the hydrolysate and react with 1-phenyl-3-methyl-5-pyrazolone (PMP) in 0.3 M NaOH at 70°C for 30 minutes.

    • Causality: Native amino sugars lack strong chromophores and exhibit poor ionization efficiency. PMP derivatization tags the reducing end with a hydrophobic, UV-active moiety, drastically enhancing both RP-LC resolution and positive-mode ESI-MS signal intensity.

  • RP-HPLC Separation:

    • Inject the derivatized sample onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Elute using a gradient of Acetonitrile (15% to 40% over 20 mins) in water containing 0.1% formic acid.

    • Expected Outcome: PMP-4-amino-4-deoxy-D-glucose will elute strictly before PMP-viosamine.

  • ESI-MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Target the protonated precursor ions: m/z 180 for underivatized 4-amino-4-deoxy-D-glucose, and m/z 164 for underivatized viosamine (adjust accordingly for the PMP mass addition of +330 Da).

Workflow Hydrolysis Acid Hydrolysis (TFA, 100°C) Derivatization PMP Derivatization (Enhances UV/MS signal) Hydrolysis->Derivatization LC RP-HPLC Separation (C18 Column) Derivatization->LC MS ESI-MS/MS Detection (Δm = 16 Da) LC->MS

LC-MS/MS workflow for differentiating viosamine and 4-amino-4-deoxy-D-glucose.

Conclusion

The distinction between 4-amino-4-deoxy-D-glucopyranose and viosamine is not merely semantic; it represents a fundamental difference in chemical structure, biosynthetic machinery, and pharmacological utility. 4-Amino-4-deoxy-D-glucose is a 6-hydroxylated sugar vital to the mechanism of apramycin, offering synthetic handles for next-generation antibiotics. Viosamine is a 6-deoxygenated sugar utilized by pathogens and giant viruses to build resilient surface architectures. Researchers must ensure exact mass analysis and rigorous chromatographic profiling to prevent misannotation in glycomic databases.

References
  • Piacente, F., et al. (2012). "Giant DNA Virus Mimivirus Encodes Pathway for Biosynthesis of Unusual Sugar 4-Amino-4,6-dideoxy-d-glucose (Viosamine)." Journal of Biological Chemistry, National Institutes of Health (PMC). Available at:[Link]

  • Piacente, F., et al. (2015). "The rare sugar N-acetylated viosamine is a major component of Mimivirus fibers." Journal of Biological Chemistry, National Institutes of Health (PMC). Available at:[Link]

  • Yamamoto, M., et al. (2011). "Identification of Genes Involved in the Glycosylation of Modified Viosamine of Flagellins in Pseudomonas syringae by Mass Spectrometry." Molecules, MDPI. Available at:[Link]

  • Kim, J., et al. (2024). "Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step." Journal of the American Chemical Society, National Institutes of Health (PMC). Available at:[Link]

  • Shapovalova, K. S., et al. (2025). "Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance." Pharmaceutics, National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

Benchmarking HPLC vs. Capillary Electrophoresis for 4-Amino-4-deoxy-D-glucopyranose Analysis

Executive Summary 4-Amino-4-deoxy-D-glucopyranose is a highly polar, rare amino sugar that serves as a critical structural building block in the aminoglycoside antibiotic apramycin, a compound of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-4-deoxy-D-glucopyranose is a highly polar, rare amino sugar that serves as a critical structural building block in the aminoglycoside antibiotic apramycin, a compound of significant interest in veterinary medicine and [1]. For analytical scientists and drug development professionals, quantifying this metabolite presents a fundamental challenge: it lacks a native UV-absorbing chromophore or fluorophore, and its extreme hydrophilicity leads to poor retention on standard reversed-phase columns[2].

To overcome these bottlenecks, laboratories must choose between derivatization-based High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) . As a Senior Application Scientist, I have structured this guide to objectively benchmark these two methodologies, detailing the mechanistic causality behind each technique, providing self-validating experimental protocols, and comparing their quantitative performance.

Mechanistic Causality: Overcoming the Analytical Bottleneck

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Because 4-amino-4-deoxy-D-glucopyranose cannot be detected directly via UV-Vis, it must be chemically tagged. o-Phthalaldehyde (OPA) is the gold standard for this application. In the presence of a thiol (e.g., 2-mercaptoacetic acid), OPA reacts rapidly with the primary amine of the sugar to form a highly conjugated, UV-absorbing, and fluorescent isoindole derivative[2].

The Chromatographic Challenge: Even after derivatization, the sugar remains highly polar. Standard C18 columns cannot retain it effectively. By introducing an ion-pairing reagent (like sodium octanesulfonate) into the mobile phase, the negatively charged sulfonate groups bind to the protonated amine residues. This creates a neutral, hydrophobic complex that interacts strongly with the C18 stationary phase, enabling baseline separation[3].

Capillary Zone Electrophoresis (CZE)

CE separates analytes based on their charge-to-mass ratio under an applied electric field. Unlike HPLC, which relies on pressure-driven parabolic flow that inherently contributes to band broadening, CE utilizes electroosmotic flow (EOF). The EOF profile is virtually flat ("plug-like"), dramatically minimizing peak dispersion and yielding ultra-high theoretical plate counts[4].

The Detection Strategy: To bypass the tedious derivatization step entirely, CE can be coupled with indirect UV detection. Under highly alkaline conditions (pH > 11), the hydroxyl groups of the amino sugar become deprotonated, conferring a net negative charge[5]. A highly UV-absorbing background electrolyte, such as 2,6-pyridinedicarboxylic acid (PDC), is utilized. As the non-absorbing sugar ions migrate past the detector, they displace the PDC ions to maintain charge neutrality, resulting in a quantifiable negative absorbance peak[6]. Alternatively, for ultra-trace analysis, CE can be paired with[7] following pre-capillary derivatization.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and trustworthiness in your laboratory.

Protocol 1: IP-RP-HPLC with Pre-Column OPA Derivatization

Based on for apramycin and related amino sugars[2].

  • Reagent Preparation: Dissolve OPA (0.5% w/v) and 2-mercaptoacetic acid in a 0.1 M sodium borate buffer adjusted to pH 9.5.

    • Causality: The alkaline pH is strictly required to ensure the primary amine of 4-amino-4-deoxy-D-glucopyranose is unprotonated and nucleophilic enough to attack the OPA dialdehyde.

  • Derivatization: Mix 100 µL of the sample with 100 µL of the OPA reagent. Incubate at room temperature for 35 minutes in the dark.

  • Mobile Phase Setup: Prepare an isocratic mobile phase consisting of 0.005 M sodium octanesulfonate in a mixture of acetonitrile, water, and acetic acid (45:55:2 v/v/v).

    • Causality: Acetic acid maintains an acidic environment during the run to ensure the ion-pairing reagent and the analyte maintain appropriate ionization states for complexation.

  • Separation: Inject 50 µL onto a C18 column (150 mm × 4.6 mm, 4 µm particle size). Set the flow rate to 1.0 mL/min.

  • Detection: Monitor UV absorbance at 332 nm.

  • Self-Validation Check: Inject a reagent blank (OPA without sample) to identify background peaks. A system suitability requirement of resolution ( Rs​ ) > 1.5 between the amino sugar peak and adjacent matrix peaks must be met to validate the run[2].

Protocol 2: Capillary Electrophoresis with Indirect UV Detection

Based on for underivatized carbohydrates[5].

  • Capillary Conditioning: Flush an uncoated fused-silica capillary (50 µm internal diameter, 80 cm total length) with 1 M NaOH for 10 minutes, followed by deionized water for 5 minutes.

  • Background Electrolyte (BGE) Preparation: Prepare a solution of 20 mM 2,6-pyridinedicarboxylic acid (PDC) and 0.5 mM cetyltrimethylammonium bromide (CTAB), adjusted to pH 12.1 with 1 M NaOH.

    • Causality: CTAB acts as an EOF modifier. It dynamically coats the capillary wall to reverse the EOF toward the anode, ensuring the negatively charged sugars reach the detector rapidly[5].

  • Sample Injection: Apply hydrodynamic injection at 50 mbar for 6 seconds (injecting approximately 6 nL of underivatized sample).

  • Separation: Apply a separation voltage of -20 kV (reversed polarity).

  • Detection: Monitor indirect UV absorbance at 270 nm, using 360 nm as a reference wavelength.

  • Self-Validation Check: Monitor the EOF marker (e.g., a neutral solvent dip like methanol) to ensure CTAB effectively reversed the flow. The baseline noise must remain < 0.1 mAU to achieve the required limit of detection.

Quantitative Benchmarking

The choice between HPLC and CE ultimately depends on the specific needs of your assay: sensitivity vs. throughput and simplicity.

ParameterIP-RP-HPLC (OPA Derivatization)Capillary Electrophoresis (Indirect UV)
Separation Mechanism Hydrophobicity & Ion-PairingCharge-to-Mass Ratio (Electrophoretic Mobility)
Derivatization Required Yes (Pre-column OPA/Thiol)No (Direct injection)
Limit of Detection (LOD) ~0.02 µg/mL (Highly Sensitive)~12–16 µg/mL (Moderate Sensitivity)
Resolution (Theoretical Plates) 10,000 – 20,000> 100,000 (Ultra-high efficiency)
Typical Run Time 20 – 25 minutes< 15 minutes
Solvent/Reagent Consumption High (~1.0 mL/min flow rate)Extremely Low (nL-scale injection and flow)

Note: If ultra-trace sensitivity is required in CE, switching from Indirect UV to LIF detection (with pre-capillary derivatization) can push LODs down to the attomole ( 10−18 mol) range[7].

Workflow Visualization

Workflow cluster_HPLC HPLC Workflow (IP-RP-HPLC) cluster_CE CE Workflow (CZE) Sample 4-Amino-4-deoxy-D-glucopyranose H_Deriv Pre-Column Derivatization (OPA + Thiol, pH 9.5) Sample->H_Deriv C_Prep Direct Sample Injection (No Derivatization) Sample->C_Prep H_Sep Ion-Pair RP Separation (C18 + Octanesulfonate) H_Deriv->H_Sep H_Det Direct UV/FL Detection (332 nm) H_Sep->H_Det C_Sep Capillary Zone Electrophoresis (Alkaline BGE, pH > 11) C_Prep->C_Sep C_Det Indirect UV Detection (PDC Displacement) C_Sep->C_Det

Workflow comparison of HPLC and CE for 4-amino-4-deoxy-D-glucopyranose analysis.

Conclusion

For laboratories requiring maximum sensitivity and robustness in complex matrices (such as fermentation broths or pharmaceutical formulations), IP-RP-HPLC with OPA derivatization remains the gold standard. However, for research environments prioritizing rapid method development, high-throughput screening, and minimal reagent consumption , Capillary Electrophoresis with indirect UV detection offers a highly elegant, derivatization-free alternative.

References

  • Title: Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step Source: Journal of the American Chemical Society URL: [Link]

  • Title: Determination of apramycin in oral soluble powder by a HPLC method using pre-column derivatization with o-phthalaldehyde and UV detection Source: Brazilian Journal of Pharmaceutical Sciences (SciELO) URL: [Link]

  • Title: Determination of carbohydrates in food samples by capillary electrophoresis with indirect UV detection Source: Food Chemistry URL: [Link]

  • Title: Capillary electrophoresis of amino sugars with laser-induced fluorescence detection Source: Analytical Chemistry URL: [Link]

  • Title: Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution Source: LabX URL: [Link]

Sources

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